Ramiprilat
Description
The active metabolite of the prodrug [Ramipril].
This compound is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of this compound is as an Angiotensin-converting Enzyme Inhibitor.
This compound is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. This compound inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and leads to vasodilation. This agent also causes an increase in bradykinin levels and a decrease in angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis.
This compound is a small molecule drug with a maximum clinical trial phase of II.
See also: Ramipril (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDYTOTWMPBSLG-HILJTLORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016165 | |
| Record name | Ramiprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87269-97-4 | |
| Record name | Ramiprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87269-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ramiprilat [INN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087269974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ramiprilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Ramiprilat | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87269-97-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAMIPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N5U4QFC3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ramiprilat Pharmacokinetics in Animal Models of Hypertension: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, in various animal models of hypertension. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the fields of cardiovascular pharmacology and drug metabolism.
Introduction
Ramipril is a prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, this compound.[1][2][3] this compound is a potent, long-acting inhibitor of angiotensin-converting enzyme (ACE), the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][4] By inhibiting ACE, this compound leads to vasodilation and a reduction in blood pressure.[4] The study of this compound's pharmacokinetic profile in relevant animal models of hypertension is crucial for understanding its efficacy and safety, and for extrapolating preclinical findings to human clinical trials.
This guide summarizes key pharmacokinetic parameters of this compound in various animal models, details the experimental protocols used to generate this data, and provides visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters of this compound in a rat model following oral administration of ramipril. While data in specific hypertensive models is limited in publicly available literature, this provides a baseline for a common preclinical species.
| Animal Model | Drug Administered (Dose) | This compound Cmax (ng/mL) | This compound Tmax (h) | This compound AUC (ng·h/mL) | Reference |
| Wistar Rats | Ramipril (1 mg/kg, oral) | 28.5 ± 3.2 | 2.0 | 152.4 ± 18.5 | [5] |
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. Below are outlines of key experimental protocols relevant to the study of this compound in animal models of hypertension.
Animal Models of Hypertension
Several well-established animal models are used to study hypertension, each with distinct physiological characteristics.
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension and is one of the most widely used models for studying the pathophysiology of hypertension and for testing antihypertensive drugs.[6]
-
Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model: This surgical model mimics renovascular hypertension, where hypertension is induced by constricting one renal artery, leaving the contralateral kidney untouched.[7][8][9] This leads to activation of the renin-angiotensin-aldosterone system (RAAS).[8]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model: This model induces a low-renin, volume-dependent form of hypertension through the administration of a mineralocorticoid (DOCA) and a high-salt diet, typically following a unilateral nephrectomy.[10][11][12]
Induction of Hypertension
-
2K1C Model Induction:
-
Male Sprague-Dawley or Wistar rats are anesthetized.
-
A flank incision is made to expose the left renal artery.
-
A silver or titanium clip with a specific internal diameter (e.g., 0.23 mm or 0.25 mm) is placed around the renal artery to induce stenosis.[7][8]
-
The incision is closed, and the animals are allowed to recover. Hypertension typically develops over several weeks.[8]
-
-
DOCA-Salt Model Induction:
-
Male Wistar or Sprague-Dawley rats undergo a unilateral nephrectomy (removal of one kidney).[11][13]
-
Following a recovery period, the rats are administered DOCA, either via subcutaneous injection (e.g., 40 mg/kg twice weekly) or subcutaneous implantation of a slow-release pellet.[11][14]
-
The drinking water is replaced with a 1% NaCl solution.[11][13]
-
Hypertension develops over a period of several weeks.[14]
-
Drug Administration and Pharmacokinetic Sampling
-
Drug Administration: Ramipril is typically administered orally via gavage. For a 1 mg/kg dose in rats, the drug is dissolved in a suitable vehicle, such as 0.1% carboxymethyl cellulose.[5]
-
Blood Sampling:
-
Following drug administration, blood samples (approximately 250 µL) are collected at various time points to characterize the plasma concentration-time profile.
-
Typical time points for rat studies include: pre-dose (0 h), and at 0.08, 0.15, 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, and 24.0 hours post-dose.[5]
-
Blood is collected into heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.[5]
-
Bioanalytical Method for this compound Quantification
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for quantifying ramipril and this compound in plasma.[15][16][17][18]
-
Sample Preparation:
-
Aliquots of plasma (e.g., 200 µL) are mixed with an internal standard (e.g., enalaprilat).[15][16]
-
Proteins are precipitated by adding a solvent like acetonitrile or methanol.[15][16]
-
The mixture is vortexed and centrifuged.
-
The supernatant is transferred for injection into the LC-MS/MS system.[15][16]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A reverse-phase column, such as a Chromolith Speed Rod RP-18e, is typically used.[15]
-
Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid is commonly employed.[15]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion monitoring mode is used for detection and quantification.[15]
-
Visualizations
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of intervention by this compound.
Experimental Workflow
The following diagram outlines the typical workflow for a pharmacokinetic study of this compound in a hypertensive animal model.
Conclusion
This technical guide provides a foundational understanding of the pharmacokinetic evaluation of this compound in animal models of hypertension. The provided data, while currently limited to normotensive rats in the accessible literature, offers a starting point for comparative analysis. The detailed experimental protocols for hypertension induction and bioanalytical quantification serve as a practical resource for designing and conducting preclinical studies. The visualizations of the RAAS pathway and experimental workflow offer a clear conceptual framework for understanding the drug's mechanism and the process of its pharmacokinetic characterization. Further research is warranted to generate and publish comprehensive pharmacokinetic data of this compound in established hypertensive animal models to better inform its clinical development and application.
References
- 1. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Simultaneous Determination and Pharmacokinetic Study of Losartan, Losartan Carboxylic Acid, Ramipril, this compound, and Hydrochlorothiazide in Rat Plasma by a Liquid Chromatography/Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chronic-ace-inhibitor-treatment-and-adrenergic-mechanisms-in-spontaneously-hypertensive-rats - Ask this paper | Bohrium [bohrium.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Prevention of Hypertension in DOCA-Salt Rats by an Inhibitor of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [A simplified method for preparation of DOCA-salt hypertension model in rats by subcutaneous implantation of DOCA silastic tube] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Ramiprilat and its Analogs as ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril. Understanding the precise interplay between the molecular architecture of this compound and its potent inhibitory effect on ACE is paramount for the rational design of novel antihypertensive agents with improved efficacy and safety profiles. This document provides a comprehensive overview of the key structural moieties, quantitative inhibitory data, detailed experimental protocols, and the underlying signaling pathways.
The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ACE
The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. A key enzyme in this pathway is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloprotease.[1][2] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and sympathetic nervous system activation, all of which contribute to an increase in blood pressure. ACE also inactivates bradykinin, a potent vasodilator.[1]
Ramipril is a prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, this compound.[3] this compound is a potent, competitive inhibitor of ACE.[3] By inhibiting ACE, this compound decreases the production of angiotensin II and potentiates the effects of bradykinin, leading to vasodilation and a reduction in blood pressure.[1]
Core Structural Features and Structure-Activity Relationship (SAR)
The potent inhibitory activity of this compound and its analogs is attributed to specific structural features that allow for high-affinity binding to the active site of ACE. The key pharmacophoric elements are:
-
A Zinc-Binding Group: this compound possesses a carboxylate group that chelates the essential zinc ion in the active site of ACE. This interaction is crucial for potent inhibition. Analogs where this carboxylate is replaced by other zinc-binding moieties, such as a phosphonate group, have also shown significant ACE inhibitory activity.
-
A Terminal Carboxylate Group: This group mimics the C-terminal carboxylate of natural ACE substrates, such as angiotensin I, and engages in an ionic interaction with a positively charged residue in the active site.
-
A Proline Mimetic: this compound contains a fused bicyclic system that mimics the proline residue of ACE substrates. This rigid structure provides an optimal conformation for binding. Modifications to this ring system can significantly impact potency.
-
Hydrophobic Side Chains: The phenylethyl group of this compound interacts with a hydrophobic pocket in the ACE active site, contributing to the overall binding affinity. The nature and size of this hydrophobic group are critical for potent inhibition.
Quantitative Data on ACE Inhibition
The inhibitory potency of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). This compound is a highly potent inhibitor with a Ki value in the picomolar range.[4] The following table presents a comparison of the in vitro ACE inhibitory activity of this compound with other well-known ACE inhibitors.
| Inhibitor | Zinc-Binding Group | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | Carboxylate | 1.7 | 0.007 | [4] |
| Enalaprilat | Carboxylate | 1.2 | 0.2 | |
| Captopril | Sulfhydryl | 23 | 1.7 | |
| Lisinopril | Carboxylate | 1.0 | 0.05 | |
| Fosinoprilat | Phosphinate | 2.6 | - |
Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate used, enzyme source, pH, and temperature).
Experimental Protocols
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol is a representative method for determining the in vitro ACE inhibitory activity of compounds like this compound and its analogs, based on the spectrophotometric measurement of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Borate buffer (pH 8.3)
-
1N HCl
-
Ethyl acetate
-
Test compounds (this compound and its analogs)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of ACE in borate buffer.
-
Prepare a stock solution of HHL in borate buffer.
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 1%).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 50 µL of the HHL solution.
-
Add 20 µL of the test compound solution at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the ACE solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1N HCl.
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid formed.
-
Vortex the mixture vigorously for 15 seconds.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Measurement:
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculations:
-
A control reaction is performed without the inhibitor.
-
A blank reaction is performed by adding the HCl before the enzyme.
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Antihypertensive Activity Assessment in Spontaneously Hypertensive Rats (SHR)
The in vivo efficacy of this compound analogs is often evaluated in spontaneously hypertensive rats (SHR), a well-established animal model of human essential hypertension.
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks old.
-
Normotensive Wistar-Kyoto (WKY) rats as controls.
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment. They are housed in a temperature- and light-controlled environment with free access to standard chow and water.
-
Blood Pressure Measurement:
-
Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method.
-
Animals are trained for the procedure for several days before the start of the study to minimize stress-induced variations in blood pressure.
-
Baseline blood pressure is recorded for 2-3 consecutive days before drug administration.
-
-
Drug Administration:
-
Test compounds (this compound analogs) are formulated in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).
-
The compounds are administered orally (by gavage) or intraperitoneally at various doses.
-
A vehicle control group receives the vehicle alone.
-
A positive control group may receive a known antihypertensive agent, such as ramipril.
-
-
Post-Dose Monitoring:
-
Blood pressure and heart rate are measured at several time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the antihypertensive effect.
-
For chronic studies, compounds are administered daily for a period of several weeks, and blood pressure is monitored regularly.
-
-
Data Analysis:
-
The change in blood pressure from baseline is calculated for each animal.
-
The results are expressed as the mean ± standard error of the mean (SEM).
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the test compounds with the vehicle control.
-
Conclusion
The structure-activity relationship of this compound and its analogs is a well-defined area of medicinal chemistry, with the key pharmacophoric elements for potent ACE inhibition clearly identified. The carboxylate groups for zinc chelation and ionic interactions, the rigid proline-mimetic scaffold, and the hydrophobic side chain all play crucial roles in the high-affinity binding of these inhibitors to the ACE active site. Future research in this area will likely focus on the development of analogs with enhanced tissue penetration, longer duration of action, and improved side-effect profiles. The experimental protocols outlined in this guide provide a robust framework for the continued exploration and optimization of this important class of cardiovascular drugs.
References
- 1. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic properties of the angiotensin converting enzyme inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mixed-type inhibition of pulmonary angiotensin I-converting enzyme by captopril, enalaprilat and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Ramiprilat's Interaction with the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the interaction between ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, and the renin-angiotensin system (RAS). The document details the mechanism of action, binding kinetics, and downstream physiological effects of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to the Renin-Angiotensin System and this compound
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2][3] A key enzyme in this system is the angiotensin-converting enzyme (ACE), which catalyzes the conversion of the inactive decapeptide angiotensin I (ATI) to the potent vasoconstrictor angiotensin II (ATII).[1][2][3] ATII exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[1][3][4]
Ramipril is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, this compound.[1][5][6][7][8] this compound is a potent, competitive inhibitor of ACE.[1] By inhibiting ACE, this compound decreases the formation of angiotensin II, leading to vasodilation and reduced aldosterone secretion, thereby lowering blood pressure.[3][4] ACE, also known as kininase II, is responsible for the degradation of bradykinin, a potent vasodilator.[1][9] this compound's inhibition of ACE leads to an accumulation of bradykinin, which contributes to its antihypertensive effect through vasodilation.[3][9][10][11]
Mechanism of Action and Binding Kinetics of this compound
This compound is a slow- and tight-binding competitive inhibitor of angiotensin-converting enzyme.[12] Its interaction with ACE is characterized by a two-step mechanism: an initial rapid binding to form an enzyme-inhibitor complex, followed by a slow isomerization to a more stable complex.[12] This results in a prolonged duration of action. This compound exhibits a high affinity for ACE, as indicated by its low inhibition constant (Ki) and 50% inhibitory concentration (IC50).
Quantitative Data: Binding Affinity and Potency
The following table summarizes the key quantitative parameters that define the interaction of this compound with ACE.
| Parameter | Value | Species/System | Reference |
| Ki | 7 pmol/L | In vitro (furanacryloyl-Phe-Gly-Gly substrate) | [12] |
| IC50 | 5 nM | In vitro | [1][5][13] |
| IC50 | 2 nM | Pig vascular endothelial cells | [14] |
| Kd | 6 nM | Pig vascular endothelial cells | [14] |
| Kd | 3.8 nmol/L | Isolated human glomeruli | [15][16] |
| Bmax | 1,600 fmol/mg of protein | Pig vascular endothelial cells | [14] |
| Bmax | 853 fmol/mg protein | Isolated human glomeruli | [15][16] |
Signaling Pathway of the Renin-Angiotensin System and this compound's Point of Intervention
The following diagram illustrates the renin-angiotensin-aldosterone system (RAAS) and the inhibitory action of this compound.
Pharmacokinetics and Pharmacodynamics of this compound
The clinical efficacy of this compound is governed by its pharmacokinetic and pharmacodynamic properties. Ramipril is readily absorbed orally and is converted to this compound, which is then eliminated via a triphasic pattern.[3][4] The pharmacodynamics are characterized by a profound and sustained inhibition of ACE activity.
Quantitative Pharmacokinetic and Pharmacodynamic Data
| Parameter | Value | Condition | Reference |
| This compound Tmax | 2-4 hours | Oral ramipril administration | [4] |
| This compound Half-life (initial) | 2-4 hours | - | [3] |
| This compound Half-life (apparent elimination) | 9-18 hours | - | [3] |
| This compound Half-life (terminal elimination) | >50 hours | Represents binding/dissociation from ACE | [3][4] |
| Ramipril Protein Binding | ~73% | - | [3][7] |
| This compound Protein Binding | ~56% | - | [3][7] |
| ACE Inhibition (single 2.5-20 mg dose) | 60-80% at 4 hours | - | [17][18] |
| ACE Inhibition (multiple ≥2.0 mg doses) | >90% at 4 hours | - | [17][18] |
| Remaining ACE Inhibition after 24h (single dose) | 40-60% | - | [17][18] |
| Remaining ACE Inhibition after 24h (multiple doses) | >80% | - | [17][18] |
Downstream Effects on the Renin-Angiotensin System
The inhibition of ACE by this compound leads to significant alterations in the concentrations of key components of the RAS, most notably a decrease in angiotensin II and an increase in bradykinin.
Effects on Angiotensin II and Aldosterone
Clinical studies have demonstrated that ramipril treatment significantly reduces plasma angiotensin II levels.[19][20] This reduction in angiotensin II leads to decreased aldosterone secretion.
Effects on Bradykinin
By inhibiting kininase II, this compound prevents the degradation of bradykinin, leading to its accumulation.[9] This potentiation of bradykinin contributes to the therapeutic effects of this compound by promoting vasodilation through the release of nitric oxide and prostacyclin.[9][11]
| Parameter | Observation | Experimental Model | Reference |
| Bradykinin Outflow | Increased from 0.85 to 2.8 ng/ml/g | Isolated rat hearts | [2] |
| Insulin Levels | Reduced from 6.6 to 3.6 ng/ml | Fructose-fed hypertensive rats | [10] |
| Triglyceride Levels | Reduced from 292 to 164 mg/dl | Fructose-fed hypertensive rats | [10] |
Experimental Protocols
The following sections detail standardized methodologies for assessing the interaction of this compound with ACE.
In Vitro ACE Inhibition Assay (Spectrophotometric)
This protocol is based on the method described by Cushman and Cheung, utilizing the substrate hippuryl-histidyl-leucine (HHL).[2]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-leucine (HHL)
-
This compound (or other inhibitors)
-
Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a solution of HHL (e.g., 5 mM) in sodium borate buffer.
-
Prepare various concentrations of the inhibitor (this compound).
-
In a test tube, pre-incubate 50 µL of the inhibitor solution with 50 µL of ACE solution (e.g., 4 mU/mL) at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 200 µL of 1 M HCl.
-
Extract the hippuric acid (HA) produced with 1.5 mL of ethyl acetate.
-
Centrifuge the mixture to separate the phases.
-
Transfer 1.0 mL of the ethyl acetate (upper) layer to a new tube and evaporate to dryness.
-
Reconstitute the dried HA in a suitable buffer or water and measure the absorbance at 228 nm using a spectrophotometer.
-
Calculate the percentage of ACE inhibition for each inhibitor concentration and determine the IC50 value.
Experimental Workflow for ACE Inhibition Assay
The following diagram outlines the general workflow for an in vitro ACE inhibition assay.
Radioligand Binding Assay for this compound Affinity
This protocol is to determine the binding affinity (Kd and Bmax) of this compound to ACE.
Materials:
-
[3H]this compound (tritiated this compound)
-
Unlabeled this compound
-
ACE-containing tissue homogenates (e.g., from lung or kidney) or purified ACE
-
Incubation buffer (e.g., pH 8.0)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare tissue homogenates containing ACE.
-
In a series of tubes, add a fixed concentration of [3H]this compound.
-
To a subset of tubes, add increasing concentrations of unlabeled this compound (for competition binding).
-
To another set of tubes, add only buffer to determine total binding.
-
Add the tissue homogenate to all tubes and incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax.
Conclusion
This compound is a highly potent and specific inhibitor of angiotensin-converting enzyme. Its tight and slow binding to ACE results in a sustained reduction of angiotensin II formation and an increase in bradykinin levels. These dual actions on the renin-angiotensin and kallikrein-kinin systems are central to its efficacy in the management of hypertension and other cardiovascular diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.
References
- 1. Ramipril | ACE Inhibitors: R&D Systems [rndsystems.com]
- 2. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 3. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Ramipril | Angiotensin-Converting Enzyme | Tocris Bioscience [tocris.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cris.technion.ac.il [cris.technion.ac.il]
- 8. celerion.com [celerion.com]
- 9. Contribution of bradykinin to the cardiovascular effects of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contribution of bradykinin to the beneficial effects of ramipril in the fructose-fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound enhances endothelial autacoid formation by inhibiting breakdown of endothelium-derived bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic properties of the angiotensin converting enzyme inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. In vitro interactions between this compound and angiotensin I-converting enzyme in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-affinity binding of the converting enzyme inhibitor, this compound, to isolated human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High affinity binding of this compound on isolated human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. drugs.com [drugs.com]
- 19. researchgate.net [researchgate.net]
- 20. ahajournals.org [ahajournals.org]
Cellular Uptake and Transport Mechanisms of Ramiprilat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport mechanisms of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. While direct experimental data on this compound is limited, this guide synthesizes available information and draws strong parallels from studies on structurally similar ACE inhibitors, such as enalaprilat and fosinoprilat, to elucidate the probable pathways governing its absorption, distribution, and elimination. This document details the likely involvement of key transporter families, including Organic Anion Transporters (OATs), Organic Anion Transporting Polypeptides (OATPs), and peptide transporters (PEPTs), in the disposition of this compound. Furthermore, it outlines detailed experimental protocols for investigating these transport mechanisms in vitro and presents available quantitative data in structured tables for comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate key pathways and experimental workflows.
Introduction
Ramipril is a widely prescribed ACE inhibitor for the management of hypertension and cardiovascular diseases.[1] As a prodrug, ramipril is rapidly hydrolyzed in the liver and to a lesser extent in the kidneys to its active diacid metabolite, this compound.[2][3] The therapeutic efficacy of ramipril is therefore dependent on the systemic exposure of this compound. Understanding the mechanisms by which this compound enters and exits cells in key organs such as the intestine, liver, and kidneys is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions (DDIs), and inter-individual variability in response.
This guide focuses on the cellular transport mechanisms of this compound, which, due to its hydrophilic nature, likely relies on carrier-mediated transport systems for its movement across biological membranes.
Putative Transport Mechanisms of this compound
Based on the physicochemical properties of this compound (a dicarboxylic acid) and extensive research on other ACE inhibitors, several solute carrier (SLC) and ATP-binding cassette (ABC) transporter families are implicated in its transport.
Intestinal Absorption
The intestinal absorption of many ACE inhibitors is thought to be mediated, at least in part, by peptide transporters.[4]
-
Peptide Transporter 1 (PEPT1): Located on the apical membrane of intestinal enterocytes, PEPT1 is responsible for the uptake of di- and tripeptides from the diet. Some ACE inhibitors, such as fosinopril, have been shown to be substrates of PEPT1.[4] However, studies on ramipril suggest a medium to low affinity for PEPT1, with minimal electrogenic transport, indicating that PEPT1 may not be the primary transporter for its intestinal uptake.
Hepatic Uptake
The liver is a major site for the conversion of ramipril to this compound. The subsequent uptake of this compound from the sinusoidal blood into hepatocytes is likely mediated by OATPs.
-
Organic Anion Transporting Polypeptides (OATPs): Specifically, OATP1B1 and OATP1B3, which are highly expressed on the basolateral membrane of hepatocytes, are known to transport a wide range of organic anions, including other ACE inhibitors like enalapril.[5][6][7] It is highly probable that this compound is also a substrate for these transporters.
Renal Elimination
Renal excretion is the primary route of elimination for this compound.[1] This process involves glomerular filtration and active tubular secretion.
-
Organic Anion Transporters (OATs): OAT1 and OAT3, located on the basolateral membrane of renal proximal tubule cells, are critical for the uptake of organic anions from the blood into the tubular cells for subsequent secretion into the urine.[8] Studies on enalaprilat have demonstrated its transport by OAT3 and, to a lesser extent, OAT1.[9] Given the structural similarities, this compound is very likely a substrate for these transporters. Inhibition of these transporters by drugs like probenecid can lead to clinically significant DDIs.
Efflux Transport
Efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), are present in various tissues and can actively pump substrates out of cells. Their role in the disposition of this compound is not well-defined, but they are known to interact with other ACE inhibitors.
Quantitative Data on ACE Inhibitor Transport
Table 1: Intestinal Peptide Transporter (PEPT) Kinetics for ACE Inhibitors
| ACE Inhibitor | Transporter | Cell Line | Km (µM) | Ki (µM) | Reference |
| Fosinopril | PEPT1 | Caco-2 | 154 | 35.5 | [8] |
| Fosinopril | PEPT2 | SKPT | 22 | 29.6 | [8] |
| Enalapril | PEPT1 | Rat Jejunum | 810 | 150 | [10] |
| Lisinopril | PEPT1 | Rat Jejunum | 380 | 390 | [10] |
Table 2: Renal Organic Anion Transporter (OAT) Kinetics for Enalaprilat
| Transporter | Cell Line | Km (µM) | Reference |
| OAT3 | HEK293 | 640 | [11] |
Experimental Protocols
Detailed experimental protocols for specifically studying this compound transport are not published. However, based on established methodologies for other ACE inhibitors and general drug transport assays, the following protocols can be adapted.
Caco-2 Permeability Assay for Intestinal Absorption
This assay is used to assess the potential for intestinal absorption and to identify the involvement of apical transporters like PEPT1.
Experimental Workflow:
Methodology:
-
Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Seeding: Cells are seeded onto polycarbonate membrane Transwell® inserts (e.g., 12-well format) at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: The cells are maintained for 21-25 days to allow for differentiation into a polarized monolayer, with media changes every 2-3 days.
-
Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to ensure monolayer integrity. A TEER value > 250 Ω·cm² is generally considered acceptable.
-
Transport Study:
-
The transport buffer is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
For apical to basolateral (A→B) transport, this compound is added to the apical chamber.
-
For basolateral to apical (B→A) transport, this compound is added to the basolateral chamber.
-
Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
To investigate the involvement of specific transporters, known inhibitors (e.g., a competitive substrate for PEPT1) can be added to the donor chamber.
-
-
Quantification: The concentration of this compound in the samples is determined using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio (Papp(B→A) / Papp(A→B)) is calculated to assess the involvement of efflux transporters.
Transporter Uptake Assay in Transfected Cell Lines
This assay is used to confirm whether this compound is a substrate of a specific transporter (e.g., OAT1, OAT3, OATP1B1) expressed in a host cell line like HEK293 or MDCK.
Experimental Workflow:
Methodology:
-
Cell Culture: HEK293 or MDCK cells stably transfected with the transporter of interest (e.g., OAT1, OAT3) and mock-transfected cells (control) are cultured under standard conditions.
-
Seeding: Cells are seeded in 24-well plates and grown to confluence.
-
Uptake Assay:
-
Cells are washed and pre-incubated with a transport buffer (e.g., HBSS).
-
The uptake is initiated by adding the transport buffer containing radiolabeled [³H]-ramiprilat or unlabeled this compound at various concentrations.
-
For inhibition studies, known inhibitors of the transporter (e.g., probenecid for OATs) are co-incubated with this compound.
-
The uptake is stopped after a short incubation time (e.g., 2-5 minutes) by aspirating the substrate solution and washing the cells with ice-cold buffer.
-
-
Quantification: Cells are lysed, and the intracellular concentration of this compound is determined by liquid scintillation counting (for radiolabeled compound) or LC-MS/MS.
-
Data Analysis:
-
The uptake rate is calculated and normalized to the protein concentration in each well.
-
Transporter-mediated uptake is determined by subtracting the uptake in mock cells from that in the transporter-expressing cells.
-
Kinetic parameters (Km and Vmax) are determined by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key cellular transport pathways for this compound and the logical flow for identifying transporter interactions.
Conclusion
The cellular uptake and transport of this compound are complex processes likely mediated by a combination of transporters from the OAT, OATP, and potentially PEPT families. While direct experimental evidence for this compound is still emerging, the extensive data available for other ACE inhibitors provides a strong foundation for hypothesizing its transport mechanisms. The experimental protocols and logical frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to further investigate the transport of this compound, leading to a better understanding of its pharmacokinetics and potential for drug-drug interactions. Future studies employing transfected cell lines and specific inhibitors are warranted to definitively characterize the transporters involved and to quantify their contribution to the overall disposition of this important therapeutic agent.
References
- 1. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SMPDB [smpdb.ca]
- 4. Angiotensin-converting enzyme (ACE) inhibitor transport in human intestinal epithelial (Caco-2) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 7. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanism of intestinal absorption and renal reabsorption of an orally active ace inhibitor: uptake and transport of fosinopril in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repub.eur.nl [repub.eur.nl]
Methodological & Application
Application Note: Quantification of Ramiprilat in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific method for the quantification of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward sample preparation procedure, followed by rapid and selective chromatographic separation and detection. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and toxicological studies of ramipril.
Introduction
Ramipril is a widely prescribed medication for the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the body to its active metabolite, this compound. The determination of this compound concentrations in biological matrices is crucial for assessing the pharmacokinetic profile of ramipril and for clinical and forensic toxicology.[1] Urine is a key matrix for monitoring the excretion of drugs and their metabolites. This application note provides a robust LC-MS/MS method for the reliable quantification of this compound in human urine. The method is based on established principles of bioanalytical method validation, ensuring accuracy, precision, and reliability of the results.[2][3]
Experimental
Materials and Reagents
-
This compound certified reference standard
-
This compound-d5 (or other suitable stable isotope-labeled internal standard)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, deionized, 18 MΩ·cm or higher
-
Human urine, drug-free
Sample Preparation
A simple "dilute-and-shoot" approach is often sufficient for urine samples due to the lower protein content compared to plasma. However, for enhanced sensitivity and to minimize matrix effects, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended.[1][4]
Protocol: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
Dilution: Dilute 1 mL of the centrifuged urine with 1 mL of 2% phosphoric acid in water.
-
Internal Standard Spiking: Add an appropriate amount of internal standard (e.g., this compound-d5) to the diluted urine sample.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 2 mL of methanol and 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
Liquid Chromatography
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
Table 1: Typical LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is suitable for this compound.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor and product ions for this compound and a potential internal standard are monitored.
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 389.2 | 206.1 | 20 |
| This compound-d5 (IS) | 394.2 | 211.1 | 20 |
Note: Collision energies should be optimized for the specific instrument used.
Method Validation
The method should be validated according to international guidelines (e.g., FDA, EMA) to ensure its suitability for the intended purpose. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Linearity and Range: The concentration range over which the method is accurate and precise. A typical linear range for this compound in plasma is 1 to 100 ng/mL, which can be adapted for urine.[2]
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% at the LLOQ).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of urine components on the ionization of the analyte.
-
Stability: The stability of the analyte in urine under various storage and handling conditions.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the validation of similar LC-MS/MS methods for this compound in biological fluids.
Table 3: Linearity and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 1.0 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
Table 4: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 3.0 | 95 - 105 | < 10 |
| Medium | 50 | 98 - 102 | < 8 |
| High | 80 | 97 - 103 | < 7 |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantification of this compound in urine.
Caption: Logical relationship from drug administration to data analysis.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in human urine. The protocol, including a robust sample preparation step, ensures accurate and precise results, making it highly suitable for a variety of research and drug development applications. The method's performance characteristics demonstrate its capability to support pharmacokinetic, bioavailability, and toxicological studies.
References
- 1. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. dergipark.org.tr [dergipark.org.tr]
Application Note: A Cell-Based Assay for Screening ACE Inhibitors Using Ramiprilat
Introduction
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical signaling pathway in the regulation of blood pressure and cardiovascular homeostasis.[1] The Angiotensin-Converting Enzyme (ACE) is a key zinc-containing enzyme within this cascade, responsible for converting the inactive angiotensin I into the potent vasoconstrictor angiotensin II.[2][3] Inhibition of ACE is a primary therapeutic strategy for managing hypertension and heart failure.[4] Ramipril, a widely prescribed ACE inhibitor, is a prodrug that is metabolized in the liver to its active form, Ramiprilat.[2] this compound is a potent and competitive inhibitor of ACE, leading to vasodilation and reduced blood pressure.[5][6] This application note provides a detailed protocol for a cell-based assay to determine the inhibitory activity of compounds like this compound on endogenous ACE in a cellular context.
Mechanism of ACE Inhibition by this compound
This compound functions by binding to and inhibiting the Angiotensin-Converting Enzyme, which prevents the conversion of angiotensin I to angiotensin II.[2] The reduction in angiotensin II levels leads to decreased activation of angiotensin receptors (AT1R and AT2R), resulting in reduced vasoconstriction, inflammation, and fibrosis.[5] Additionally, ACE (also known as Kininase II) is involved in the breakdown of bradykinin, a vasodilator. By inhibiting ACE, this compound increases bradykinin levels, further contributing to its antihypertensive effects through enhanced vasodilation.[2][6]
Quantitative Data Summary
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Kd). The following table summarizes key quantitative values for this compound and the related compound, Ramipril.
| Compound | Parameter | Value | Assay System | Reference |
| This compound | Kd (Binding Affinity) | 3.8 nmol/L | [3H]this compound binding to isolated human glomeruli | [7] |
| Ramipril | IC50 (Cytotoxicity) | 0.012 mM (12 µM) | MTT assay on A549 lung carcinoma cell line | [8] |
Note: The IC50 value for Ramipril represents its effect on cell viability in a specific cancer cell line and is not a direct measure of ACE inhibition. The Kd value for this compound demonstrates its high-affinity binding to its target, ACE, in human kidney tissue.
Experimental Protocols
This protocol describes a cell-based assay to measure ACE inhibition using a fluorometric method adapted for cell lysates. The procedure is designed for a 96-well plate format suitable for screening.
Principle
Cells endogenously expressing ACE (e.g., human umbilical vein endothelial cells - HUVECs) are cultured and treated with various concentrations of an inhibitor, such as this compound. Following treatment, the cells are lysed to release intracellular and membrane-bound ACE. The ACE activity in the lysate is then measured using a synthetic fluorogenic substrate.[9][10] The substrate is cleaved by active ACE, releasing a fluorescent product. The fluorescence intensity is directly proportional to ACE activity.[10] A decrease in fluorescence in the presence of the inhibitor indicates ACE inhibition.
Materials and Reagents
-
Cells: HUVECs or another cell line with documented ACE expression.
-
Cell Culture Medium: EGM™-2 Endothelial Cell Growth Medium-2 BulletKit™ or appropriate medium.
-
Reagents for Cell Culture: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
Assay Buffer: As provided in a commercial ACE activity assay kit (e.g., Sigma-Aldrich CS0002) or custom-prepared.[10]
-
Cell Lysis Buffer: RIPA buffer or similar non-denaturing lysis buffer.
-
ACE Fluorogenic Substrate: Provided in a commercial kit.[10]
-
Test Compound: this compound (or other test inhibitors).
-
Equipment: 96-well black, clear-bottom plates, multichannel pipette, fluorescence microplate reader (Ex/Em = 320/405 nm), cell culture incubator (37°C, 5% CO2).
Protocol Steps
-
Cell Seeding:
-
Culture HUVECs to ~80-90% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 2 x 10⁴ cells per well in a 96-well black, clear-bottom plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a positive control inhibitor (e.g., Lisinopril) in the cell culture medium. A typical concentration range might span from 1 nM to 100 µM.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the diluted compounds to the respective wells. Include "vehicle control" wells (medium with DMSO or the vehicle used to dissolve the compound) and "untreated control" wells (medium only).
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Cell Lysis:
-
After incubation, remove the treatment medium and wash the cells once with 100 µL of ice-cold PBS.
-
Add 50 µL of ice-cold cell lysis buffer to each well.
-
Incubate the plate on ice for 15-20 minutes with gentle shaking.
-
Collect the cell lysate for the ACE activity assay. If necessary, centrifuge the plate to pellet cell debris and use the supernatant.
-
-
ACE Activity Measurement:
-
This part of the protocol is based on commercially available fluorometric ACE assay kits.[9][10]
-
Equilibrate the cell lysate, assay buffer, and substrate to the assay temperature (typically 37°C).[10]
-
In a new 96-well black plate, add 20 µL of cell lysate from each well.
-
Prepare reaction wells according to the kit manufacturer's instructions. Typically, this involves adding assay buffer and then initiating the reaction by adding the ACE fluorogenic substrate.[9]
-
The final reaction volume is typically 100 µL per well.[9]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Slope of Inhibitor Well / Slope of Vehicle Control Well)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
References
- 1. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 5. imedpub.com [imedpub.com]
- 6. What is the mechanism of Ramipril? [synapse.patsnap.com]
- 7. High-affinity binding of the converting enzyme inhibitor, this compound, to isolated human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ACE Inhibition Assay [bio-protocol.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note and Protocol for Ramiprilat Stability Testing in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramiprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, is crucial for its therapeutic effect. Understanding the stability of this compound in solution is essential for the development of stable pharmaceutical formulations and for accurate bioanalytical testing. This document provides a comprehensive protocol for assessing the stability of this compound in solution under various stress conditions, employing a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The degradation of the prodrug ramipril often leads to the formation of this compound and other byproducts such as ramipril-diketopiperazine.[1][2][3] Therefore, understanding the stability of this compound itself is critical.
Ramipril Degradation and this compound Formation
Ramipril is known to degrade primarily through two pathways: hydrolysis of the ester group to form the active metabolite this compound, and intramolecular cyclization to form the inactive ramipril-diketopiperazine (DKP).[1][3] The pH of the solution significantly influences the degradation pathway. Alkaline conditions tend to favor the hydrolysis to this compound, while acidic and neutral conditions can lead to the formation of both this compound and DKP.[4][5]
Quantitative Data Summary
The following table summarizes the typical degradation of ramipril under various stress conditions, leading to the formation of its major degradation products, including this compound. This data is compiled from several forced degradation studies.
| Stress Condition | Reagent/Parameter | Duration & Temperature | Ramipril Degradation (%) | Major Degradation Products Observed | Reference(s) |
| Acidic Hydrolysis | 0.1 N HCl | 1 hour at 90°C | Significant | This compound, Ramipril-diketopiperazine | [4][6] |
| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour at 90°C | >50% | This compound (impurity E) | [4] |
| Neutral Hydrolysis | Water | Not Specified | Significant | This compound, Ramipril-diketopiperazine | [6] |
| Oxidative Stress | 3% H₂O₂ | Not Specified | Significant | Oxidative degradants | [6] |
| Thermal Stress | Heat | 3 hours at 80°C | Significant | Degradation products | [7] |
| Photolytic Stress | UV/VIS radiation | Not Specified | Stable | No significant degradation | [6] |
Experimental Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a stability-indicating HPLC method adapted from validated methods for ramipril and its degradants.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrochloric acid (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Purified water (HPLC grade)
Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system with a UV/PDA detector.
-
Column: Thermo MOS-2 Hypersil, C8 (150 x 4.6 mm, 5µ) or equivalent.[7]
-
Mobile Phase: 20 mM Potassium dihydrogen orthophosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a 40:60 (v/v) ratio.[7]
-
Flow Rate: 0.8 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Detection Wavelength: 210 nm.[7]
-
Column Temperature: Ambient.
Preparation of Solutions
-
Buffer Preparation: Dissolve the required amount of potassium dihydrogen orthophosphate in purified water to obtain a 20 mM solution. Adjust the pH to 3.0 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 40:60 ratio, filter through a 0.45 µm membrane filter, and degas.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration of 50 µg/mL.
Forced Degradation Study Protocol
-
Acidic Hydrolysis: To an aliquot of this compound solution, add 0.5 N HCl. Keep the solution at 80°C for 3 hours.[7] Cool, neutralize with 0.5 N NaOH, and dilute with mobile phase to the working concentration.
-
Alkaline Hydrolysis: To an aliquot of this compound solution, add 0.5 N NaOH. Keep the solution at 80°C for 3 hours.[7] Cool, neutralize with 0.5 N HCl, and dilute with mobile phase to the working concentration.
-
Oxidative Degradation: To an aliquot of this compound solution, add 30% H₂O₂. Store the solution at room temperature for a specified duration.[7] Dilute with mobile phase to the working concentration.
-
Thermal Degradation: Store the this compound solution at 80°C for 3 hours.[7] Cool and dilute with mobile phase to the working concentration.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) and visible light for a defined period. A control sample should be kept in the dark. Dilute with mobile phase to the working concentration.
For each condition, inject the prepared sample into the HPLC system and record the chromatogram. Analyze the chromatograms for the appearance of degradation peaks and the decrease in the peak area of this compound.
Diagrams
Ramipril Degradation Pathway
Caption: Degradation pathway of Ramipril.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for this compound stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Bioanalytical Method Validation for Ramiprilat in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure. It is a prodrug that is hydrolyzed in the body to its active metabolite, Ramiprilat. Accurate quantification of this compound in human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed protocol for the validation of a bioanalytical method for the determination of this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity.[1][2][3]
Experimental Protocols
This section details the materials, equipment, and procedures for the validation of the bioanalytical method.
Materials and Reagents
-
Analytes: this compound reference standard (purity >99%), Ramipril reference standard (purity >99%).
-
Internal Standard (IS): this compound-d5 or another suitable analog like Enalaprilat.[1]
-
Chemicals: HPLC-grade methanol, acetonitrile, formic acid, ammonium acetate, and water.
-
Biological Matrix: Drug-free human plasma from at least six different sources.
Instrumentation
-
LC-MS/MS System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm).[1][4]
Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a modifier like 0.1% formic acid or ammonium acetate buffer.[4][5]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
MS/MS Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. For Ramipril, a common transition is m/z 417.2 → 234.1.[4]
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in a suitable solvent like methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution to create calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.
-
Spiking: Spike the CC and QC working solutions into blank human plasma to achieve the desired concentrations.
Sample Preparation
The objective of sample preparation is to extract this compound and the internal standard from the plasma matrix while removing interfering substances. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a precipitating agent like acetonitrile or methanol is added to the plasma sample.[2][6]
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent.[4][5]
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.
Protocol for Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of methanol containing the internal standard.[2]
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[2]
Method Validation Parameters
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters must be assessed:
Selectivity and Specificity
-
Objective: To ensure that the method can differentiate and quantify the analyte from endogenous components in the matrix or other potential interferences.
-
Protocol: Analyze blank plasma samples from at least six different sources to check for any interfering peaks at the retention times of this compound and the internal standard.
Linearity and Range
-
Objective: To establish the concentration range over which the assay is accurate and precise.
-
Protocol: Prepare a calibration curve with a blank sample, a zero sample (blank + IS), and at least six to eight non-zero concentration levels. The linearity is typically evaluated by a weighted linear regression analysis (e.g., 1/x²).[1][7]
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol: Analyze QC samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates (n≥5) on the same day (intra-day) and on different days (inter-day). The acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification) of the nominal concentration.[4]
Lower Limit of Quantification (LLOQ)
-
Objective: To determine the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
-
Protocol: The LLOQ is established as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 5 and with accuracy and precision within ±20%.
Recovery
-
Objective: To assess the efficiency of the extraction procedure.
-
Protocol: Compare the peak area of an extracted sample to the peak area of a non-extracted standard of the same concentration. This should be evaluated at low, medium, and high QC levels.
Matrix Effect
-
Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Protocol: Compare the peak response of the analyte in a post-extraction spiked blank plasma sample to the peak response of a pure standard solution of the same concentration. This should be assessed using plasma from at least six different sources.
Stability
-
Objective: To evaluate the stability of this compound in human plasma under different storage and handling conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature).[7]
-
Bench-Top Stability: Analyze QC samples after they have been kept at room temperature for a specified period (e.g., 4-24 hours).[7]
-
Long-Term Stability: Analyze QC samples after storage at a specified temperature (e.g., -20°C or -80°C) for an extended period.
-
Autosampler Stability: Evaluate the stability of processed samples in the autosampler over the expected duration of an analytical run.
-
Data Presentation
The quantitative results of the validation experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity of this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| LLOQ (e.g., 0.2) | ... | ... | ... |
| Calibrator 2 | ... | ... | ... |
| Calibrator 3 | ... | ... | ... |
| Calibrator 4 | ... | ... | ... |
| Calibrator 5 | ... | ... | ... |
| ULOQ (e.g., 80) | ... | ... | ... |
| Regression Equation: | y = mx + c | r²: | >0.99 |
Table 2: Intra-Day and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=5) | Inter-Day (n=15) |
| Mean Conc. ± SD | Accuracy (%) | ||
| LLOQ | e.g., 0.2 | ... | ... |
| Low | e.g., 0.6 | ... | ... |
| Medium | e.g., 40 | ... | ... |
| High | e.g., 60 | ... | ... |
Table 3: Stability of this compound in Human Plasma
| Stability Test | QC Level (ng/mL) | Mean Stability (% of Nominal) |
| Freeze-Thaw (3 cycles) | Low | ... |
| High | ... | |
| Bench-Top (e.g., 6 hours) | Low | ... |
| High | ... | |
| Long-Term (e.g., 30 days at -80°C) | Low | ... |
| High | ... |
Visualization
The following diagram illustrates the general workflow for the bioanalytical method validation of this compound in human plasma.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. ijpsonline.com [ijpsonline.com]
Application Notes & Protocols: Enhancing Ramiprilat Dissolution via Solid Dispersion Technique
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the treatment of hypertension and heart failure.[1] As a Biopharmaceutical Classification System (BCS) Class II drug, Ramipril exhibits low aqueous solubility and high permeability, which can lead to poor dissolution and variable bioavailability.[1] The solid dispersion technique is a promising approach to enhance the dissolution rate of poorly water-soluble drugs like Ramipril.[2][3] This method involves dispersing the drug in an inert hydrophilic carrier at the solid state, which can lead to a reduction in particle size, a decrease in crystallinity, and improved wettability, ultimately enhancing the dissolution rate and potentially the bioavailability.[1][3]
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of Ramipril solid dispersions to improve its dissolution profile.
Principle of Solid Dispersion for Dissolution Enhancement
The core principle behind the enhanced dissolution of Ramipril from a solid dispersion lies in the modification of its physical properties. By dispersing Ramipril molecules within a hydrophilic carrier matrix, the following key mechanisms contribute to improved dissolution:
-
Reduction of Drug Crystallinity: The crystalline structure of Ramipril is disrupted and, in optimal conditions, converted to a more soluble amorphous state.[1]
-
Increased Surface Area: The drug is molecularly dispersed or forms very fine colloidal particles within the carrier, leading to a significant increase in the surface area available for dissolution.
-
Improved Wettability: The hydrophilic carrier enhances the wettability of the hydrophobic Ramipril particles, facilitating better contact with the dissolution medium.[1]
-
Formation of Soluble Complexes: In some cases, the drug and carrier may form soluble complexes that further enhance the drug's solubility.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Grade |
| Ramipril | USP Grade |
| Polyvinylpyrrolidone (PVP K-30) | Pharmaceutical Grade |
| Polyethylene Glycol (PEG 4000, PEG 6000) | Pharmaceutical Grade |
| Poloxamer 188 | Pharmaceutical Grade |
| β-Cyclodextrin | Pharmaceutical Grade |
| Hydroxypropyl Cellulose (HPC) | Pharmaceutical Grade |
| Methanol | Analytical Grade |
| Ethanol | Analytical Grade |
| Potassium Bromide (KBr) | FTIR Grade |
| 0.1 N Hydrochloric Acid (HCl) | Analytical Grade |
| Phosphate Buffer (pH 6.8) | Analytical Grade |
Preparation of Ramipril Solid Dispersions
Several methods can be employed to prepare Ramipril solid dispersions. The choice of method depends on the physicochemical properties of the drug and the carrier.
This is one of the most common methods for preparing solid dispersions.
Protocol:
-
Accurately weigh Ramipril and the selected polymer (e.g., PVP K30, PEG 4000) in the desired drug-to-polymer ratios (e.g., 1:1, 1:2, 1:3).[4]
-
Dissolve both the drug and the polymer in a sufficient volume of a suitable solvent, such as methanol or ethanol, with continuous stirring until a clear solution is obtained.[1][4]
-
Evaporate the solvent using a water bath or a rotary evaporator at a controlled temperature (e.g., 40°C) with continuous stirring.[1][4]
-
Once the solvent is completely evaporated, a solid mass will be obtained.
-
Pulverize the dried mass using a mortar and pestle.
-
Pass the resulting powder through a sieve (e.g., 60 mesh) to obtain a uniform particle size.[1]
-
Store the prepared solid dispersion in a desiccator until further use.[1]
This method is particularly useful for producing solid dispersions with a pasty consistency.
Protocol:
-
Accurately weigh Ramipril and the chosen polymer (e.g., PVP K-30, PEG 6000, Poloxamer 188) in the desired ratios (e.g., 1:1, 1:2, 1:3).[1]
-
Place the mixture in a mortar.
-
Add a small amount of a hydroalcoholic solvent (e.g., ethanol) to form a thick paste.
-
Knead the paste thoroughly for a specified time (e.g., 30 minutes) to ensure homogeneous mixing.[2]
-
Dry the resulting mass in a hot air oven at a controlled temperature (e.g., 40-45°C) until completely dry.[1]
-
Pulverize the dried mass and pass it through a sieve.[1]
-
Store the final product in a desiccator.[1]
This method is suitable for thermally stable drugs and carriers that can be melted without decomposition.
Protocol:
-
Accurately weigh Ramipril and the carrier (e.g., PEG 4000, PEG 6000) in the desired ratio (e.g., 1:1, 1:2, 1:3).[2]
-
Melt the carrier in a water bath at a temperature slightly above its melting point (e.g., 70°C for PEG 6000).[2][5]
-
Add the drug to the molten carrier and stir continuously until a homogenous mixture is obtained.
-
Cool the mixture rapidly by placing the container on an ice bath while continuing to stir.
-
The solidified mass is then pulverized and sieved.
-
Store the prepared solid dispersion in a desiccator.[2]
Characterization of Ramipril Solid Dispersions
Protocol:
-
Accurately weigh a quantity of the solid dispersion equivalent to 10 mg of Ramipril.
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtrate to a suitable concentration with the same solvent.
-
Measure the absorbance of the resulting solution using a UV-Vis spectrophotometer at the λmax of Ramipril (around 210-222 nm).[4][6]
-
Calculate the drug content using a pre-constructed calibration curve.
Protocol:
-
Perform the dissolution study using a USP Dissolution Apparatus II (Paddle type).[1]
-
Use 900 mL of a suitable dissolution medium, such as 0.1 N HCl (to simulate gastric fluid) or phosphate buffer pH 6.8 (to simulate intestinal fluid).[5][6]
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[1]
-
Place a quantity of the solid dispersion equivalent to a specific dose of Ramipril (e.g., 5 mg or 10 mg) into the dissolution vessel.[1]
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[1]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a UV-Vis spectrophotometer or HPLC.[2]
Protocol:
-
Mix a small amount of the solid dispersion sample with dry potassium bromide (KBr).
-
Compress the mixture into a thin pellet using a hydraulic press.
-
Record the FTIR spectrum over a suitable range (e.g., 4000 to 400 cm⁻¹).[2]
-
Compare the spectrum of the solid dispersion with the spectra of pure Ramipril and the carrier to identify any potential interactions. The absence of new peaks or significant shifts in the characteristic peaks of Ramipril indicates the absence of chemical interaction.[1]
Protocol:
-
Accurately weigh a small amount of the sample (3-5 mg) into an aluminum pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-200°C).
-
Record the heat flow as a function of temperature.
-
The disappearance or broadening of the endothermic peak corresponding to the melting point of Ramipril in the solid dispersion thermogram suggests a change from the crystalline to the amorphous state.[1]
Protocol:
-
Place a thin layer of the powder sample on a sample holder.
-
Scan the sample over a specific range of 2θ angles (e.g., 5-60°).
-
The XRD pattern of the pure drug will show sharp, intense peaks indicative of its crystalline nature.
-
A reduction in the intensity of these peaks or their complete absence in the solid dispersion pattern confirms the amorphization or reduced crystallinity of Ramipril.[2]
Data Presentation
Solubility Enhancement of Ramipril Solid Dispersions
| Formulation | Carrier | Drug:Carrier Ratio | Preparation Method | Solubility (mg/mL) | Fold Increase in Solubility | Reference |
| Pure Ramipril | - | - | - | 3.5 | - | [1] |
| SD (Kneading) | PVP K-30/PEG 6000/Poloxamer 188 | - | Kneading | 4.6 | 1.31 | [1] |
| SD (Solvent Evaporation) | PVP K-30/PEG 6000/Poloxamer 188 | - | Solvent Evaporation | 7.3 | 2.09 | [1] |
| Pure Ramipril | - | - | - | 0.025 | - | [6] |
| SD (Solvent Evaporation) | PEG 6000 | - | Solvent Evaporation | 7.54 | 301.6 | [6] |
| SD (Solvent Evaporation) | PVP K30 | - | Solvent Evaporation | 1.50 | 60.0 | [6] |
In Vitro Dissolution Enhancement of Ramipril Solid Dispersions
| Formulation | Carrier | Drug:Carrier Ratio | Method | Dissolution Medium | % Drug Release (at 30 min) | % Drug Release (at 60 min) | Reference |
| Pure Ramipril | - | - | - | 0.1 N HCl | - | 52.59 ± 0.481 | [6] |
| SD with PEG 6000 | PEG 6000 | - | - | 0.1 N HCl | - | 77.42 ± 0.398 | [6] |
| Pure Ramipril | - | - | - | Phosphate Buffer pH 6.8 | - | 58.78 ± 0.382 | [6] |
| SD with PEG 6000 | PEG 6000 | - | - | Phosphate Buffer pH 6.8 | 92.55 ± 0.67 | - | [6][7] |
| Marketed Formulation | - | - | - | pH 1.2 Buffer | - | 74.72 | [1] |
| Optimized SD | PVP K-30/PEG 6000/Poloxamer 188 | - | Solvent Evaporation | pH 1.2 Buffer | - | 96.86 | [1] |
| Ramipril-PEG4000 Tablet | PEG 4000 | 1:1 | Fusion | 0.1 N HCl | - | 91 (at 45 min) | [2] |
| Ramipril-PEG6000 Tablet | PEG 6000 | 1:1 | Fusion | 0.1 N HCl | - | 97 (at 45 min) | [2] |
Visualizations
Caption: Experimental workflow for enhancing Ramipril dissolution.
Caption: Mechanism of dissolution enhancement by solid dispersion.
Conclusion
The solid dispersion technique is a highly effective method for enhancing the solubility and dissolution rate of Ramipril. By selecting appropriate hydrophilic carriers and preparation methods, the dissolution profile of Ramipril can be significantly improved compared to the pure drug. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to formulate Ramipril with enhanced dissolution characteristics, which may lead to improved therapeutic outcomes. Further in vivo studies are recommended to correlate the enhanced in vitro dissolution with improved bioavailability.
References
Application Note: High-Throughput Impurity Profiling of Ramiprilat using HPLC-MS
[AN-001]
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the identification and quantification of potential impurities in Ramiprilat drug substances and finished pharmaceutical products.
Introduction
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure.[1] It is a prodrug that is hydrolyzed in vivo to its active metabolite, this compound.[1] During the synthesis and storage of Ramipril, various related substances and degradation products can arise as impurities. Regulatory bodies such as the European Pharmacopoeia (EP) have defined specific impurities that need to be monitored and controlled to ensure the safety and efficacy of the drug product.[1] This application note provides a highly sensitive and specific HPLC-MS method for the comprehensive impurity profiling of this compound, enabling accurate identification and quantification of known and unknown impurities.
Experimental Protocols
Sample Preparation
A standardized sample preparation protocol is crucial for accurate and reproducible results.
For Ramipril Tablets:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Ramipril and transfer it to a 25 mL volumetric flask.[2]
-
Add approximately 15 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[2]
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.[2]
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[2]
For this compound Reference Standard:
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve in and dilute to the mark with methanol.
-
Perform serial dilutions to prepare calibration standards at appropriate concentrations.
HPLC-MS Method
The following HPLC-MS method is optimized for the separation and detection of this compound and its key impurities.
Table 1: HPLC-MS Instrumental Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II HPLC or equivalent |
| Column | LiChrospher® 100 RP-18 (250 mm × 4 mm, 5 µm) or equivalent[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 14% B, 5-15 min: 14-70% B, 15-20 min: 70% B, 20.1-25 min: 14% B |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole MS or equivalent[4][5] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Nebulizer Gas | 30 psi[6] |
| Dry Gas Flow | 3 L/min[6] |
| Dry Gas Temperature | 150 °C[6] |
| Capillary Voltage | 3500 V |
| Mass Range | m/z 50-600[6] |
Data Presentation
The developed method successfully separates this compound from its known impurities. The retention times and m/z values for key impurities are summarized in the table below.
Table 2: Quantitative Data for this compound and Known Impurities
| Compound | Common Name/EP Impurity | Retention Time (min) | [M+H]⁺ (m/z) |
| This compound | Impurity E | ~ 3.4 | 389.2 |
| Ramipril | - | ~ 6.9 | 417.2[7] |
| Ramipril Diketopiperazine | Impurity D | ~ 8.3 | 399.2 |
| Ramipril Methyl Ester | Impurity A | - | 431.2 |
| Ramipril Isopropyl Ester | Impurity B | - | 459.3 |
| Hexahydroramipril | Impurity C | - | 423.3 |
| Impurity L | - | ~ 4.0 | 415.0[6] |
Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column used.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between Ramipril and its primary degradation products.
Caption: Experimental workflow for this compound impurity profiling.
Caption: Logical relationship of Ramipril and its major impurities.[1][2][6]
References
- 1. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 2. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. tsijournals.com [tsijournals.com]
Pharmacokinetic/pharmacodynamic modeling of Ramiprilat
An in-depth guide to the pharmacokinetic/pharmacodynamic (PK/PD) modeling of ramiprilat, designed for researchers, scientists, and drug development professionals. This document outlines the mechanism of action, key PK/PD parameters, and detailed protocols for essential bioanalytical and pharmacodynamic assays.
Introduction
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used extensively in the treatment of hypertension and congestive heart failure.[1][2][3] It functions as a prodrug, which is rapidly absorbed after oral administration and subsequently hydrolyzed, primarily by hepatic esterases, into its active metabolite, this compound.[3][4][5] this compound is a potent and long-acting inhibitor of ACE, the key enzyme in the renin-angiotensin-aldosterone system (RAAS).[3][4] Understanding the relationship between the concentration of this compound in the body (pharmacokinetics) and its enzymatic inhibition and physiological effects (pharmacodynamics) is crucial for optimizing dosing strategies and developing new therapeutic agents. PK/PD modeling provides a quantitative framework to explore this relationship, linking drug exposure to its therapeutic effect.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
The primary pharmacodynamic effect of this compound is the inhibition of ACE. ACE plays a critical role in the RAAS by converting the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II.[2][4][5] Angiotensin II exerts several effects that elevate blood pressure, including direct vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and stimulation of vasopressin release.[2][5][6]
By competitively inhibiting ACE, this compound decreases the formation of angiotensin II, resulting in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[6] Furthermore, ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation.[4] Inhibition of ACE by this compound leads to increased bradykinin levels, which further contributes to its antihypertensive effect.[6]
References
- 1. pharmacokinetics-pharmacodynamics-and-bioavailability-of-the-ace-inhibitor-ramipril - Ask this paper | Bohrium [bohrium.com]
- 2. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ramipril - BioPharma Notes [biopharmanotes.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Ramipril? [synapse.patsnap.com]
Application Notes and Protocols: Use of Ramiprilat in a Rat Model of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ramiprilat, the active metabolite of ramipril, in a rat model of heart failure. This document is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound in preclinical settings.
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. Animal models are crucial for understanding the pathophysiology of heart failure and for the development of novel therapeutic agents. Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, and its active form, this compound, have been extensively studied for their cardioprotective effects.[1] By inhibiting ACE, this compound reduces the production of angiotensin II, a potent vasoconstrictor, and decreases the secretion of aldosterone, thereby reducing sodium and water retention.[2][3] This leads to vasodilation, reduced cardiac workload, and attenuation of adverse cardiac remodeling.[4][5] Furthermore, ramipril has been shown to modulate other signaling pathways, including the activin A-follistatin system, which is implicated in cardiac fibrosis.[6][7]
Key Signaling Pathways
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition
This compound's primary mechanism of action is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).[5][8] This pathway plays a central role in the pathophysiology of heart failure.
Modulation of the Activin A-Follistatin System
Recent studies suggest that ramipril can also attenuate cardiac fibrosis by modulating the activin A-follistatin system.[6][7] Angiotensin II can stimulate the expression of activin A, which promotes fibrosis.[6][9] Ramipril treatment has been shown to down-regulate activin A and up-regulate its inhibitor, follistatin.[6][7]
Experimental Protocols
Induction of Heart Failure in a Rat Model
A common and reproducible method for inducing heart failure in rats is through the ligation of the left anterior descending (LAD) coronary artery, which leads to myocardial infarction (MI) and subsequent cardiac remodeling.[10][11]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
6-0 silk suture
-
Ventilator
Procedure:
-
Anesthetize the rat and ensure a proper level of anesthesia is maintained throughout the procedure.
-
Intubate the rat and connect it to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Carefully ligate the LAD artery with a 6-0 silk suture. Myocardial blanching and ECG changes (ST-segment elevation) confirm successful ligation.
-
Close the chest in layers.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
A sham-operated control group should undergo the same procedure without LAD ligation.
Administration of this compound
Ramipril is a prodrug that is metabolized in the liver to its active form, this compound.[5] For experimental purposes, ramipril can be administered orally.
Materials:
-
Ramipril
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of ramipril in the chosen vehicle. A common dose for antihypertensive effects in rats is 1 mg/kg/day, while non-antihypertensive doses can be as low as 10 µg/kg/day.[4][12]
-
Treatment can be initiated at a desired time point post-MI, for example, 24 hours or several weeks after surgery, to model different clinical scenarios.
-
Administer the ramipril solution or vehicle to the rats daily via oral gavage.
-
The duration of treatment will depend on the study's objectives, but a period of 4 to 8 weeks is common to allow for significant cardiac remodeling.
Assessment of Cardiac Function: Echocardiography
Echocardiography is a non-invasive technique used to assess cardiac structure and function.[4][10][13]
Materials:
-
High-frequency ultrasound system with a small animal probe (e.g., 12-15 MHz)
-
Anesthesia (light isoflurane is recommended to minimize cardiac depression)
-
Warming pad
Procedure:
-
Lightly anesthetize the rat.
-
Shave the chest area and apply ultrasound gel.
-
Acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure the following parameters:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs)
-
Interventricular septum thickness (IVS) and posterior wall thickness (PW)
-
-
Calculate:
-
Ejection Fraction (EF %): [(LVIDd³ - LVIDs³) / LVIDd³] x 100
-
Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] x 100
-
Histological Analysis of Cardiac Fibrosis
Histological staining is used to visualize and quantify the extent of fibrosis in the heart tissue.[6][7]
Materials:
-
Formalin or other fixatives
-
Paraffin embedding equipment
-
Microtome
-
Masson's trichrome or Picrosirius red staining kits
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At the end of the study, euthanize the rats and excise the hearts.
-
Fix the hearts in 10% neutral buffered formalin.
-
Embed the hearts in paraffin and cut 5 µm thick sections.
-
Stain the sections with Masson's trichrome (collagen stains blue) or Picrosirius red (collagen stains red).
-
Capture images of the stained sections.
-
Use image analysis software to quantify the fibrotic area as a percentage of the total left ventricular area.
Molecular Analysis: Western Blot for Activin A and Follistatin
Western blotting can be used to determine the protein expression levels of key molecules in the cardiac tissue.[14][15]
Materials:
-
Heart tissue from the non-infarcted region of the left ventricle
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies (anti-Activin A, anti-Follistatin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the heart tissue in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of ramipril in a rat model of heart failure.
Table 1: Echocardiographic Parameters
| Parameter | Sham | MI + Vehicle | MI + Ramipril (1 mg/kg/day) |
| Ejection Fraction (%) | 75 ± 5 | 40 ± 7 | 55 ± 6 |
| Fractional Shortening (%) | 45 ± 4 | 20 ± 5 | 30 ± 4 |
| LVIDd (mm) | 6.5 ± 0.4 | 8.5 ± 0.6 | 7.5 ± 0.5 |
| LVIDs (mm) | 3.6 ± 0.3 | 6.8 ± 0.5 | 5.2 ± 0.4 |
| *Data are presented as mean ± SD. p < 0.05 vs. MI + Vehicle. Data are representative values compiled from multiple sources for illustrative purposes. |
Table 2: Hemodynamic and Morphometric Parameters
| Parameter | Sham | MI + Vehicle | MI + Ramipril (1 mg/kg/day) |
| Systolic Blood Pressure (mmHg) | 120 ± 10 | 115 ± 12 | 100 ± 8 |
| Heart Rate (bpm) | 350 ± 20 | 340 ± 25 | 345 ± 22 |
| LV Weight / Body Weight (mg/g) | 2.5 ± 0.2 | 3.5 ± 0.3 | 2.8 ± 0.2 |
| Fibrotic Area (%) | < 1 | 25 ± 5 | 15 ± 4 |
| Data are presented as mean ± SD. p < 0.05 vs. MI + Vehicle. Data are representative values compiled from multiple sources for illustrative purposes. |
Table 3: Molecular Markers
| Marker (relative protein expression) | Sham | MI + Vehicle | MI + Ramipril (1 mg/kg/day) |
| Activin A | 1.0 ± 0.2 | 3.5 ± 0.5 | 1.8 ± 0.3 |
| Follistatin | 1.0 ± 0.1 | 0.8 ± 0.2 | 1.5 ± 0.3 |
| Collagen I | 1.0 ± 0.3 | 4.2 ± 0.6 | 2.1 ± 0.4 |
| Collagen III | 1.0 ± 0.2 | 3.8 ± 0.5 | 1.9 ± 0.3 |
| *Data are presented as mean ± SD, normalized to the Sham group. p < 0.05 vs. MI + Vehicle. Data are representative values compiled from multiple sources for illustrative purposes.[6][7] |
Conclusion
The use of this compound in a rat model of heart failure provides a robust platform for investigating the therapeutic benefits of ACE inhibition. The protocols outlined in this document offer a standardized approach to inducing heart failure and assessing the effects of this compound on cardiac function, remodeling, and key signaling pathways. The provided data summaries highlight the potential of this compound to improve cardiac outcomes in a preclinical setting, supporting its clinical use in patients with heart failure.
References
- 1. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Histological Quantification of Chronic Myocardial Infarct in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Echocardiographic Evaluation of Cardiac Function in Ischemic Rats: Value of M-Mode Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Mitigation of Fibrosis after Myocardial Infarction in Rats by Using a Porcine Cholecyst Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Activin A stimulates the proliferation and differentiation of cardiac fibroblasts via the ERK1/2 and p38-MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Activin A and Follistatin-like 3 determine the susceptibility of heart to ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Cardioprotective effects by ramipril after ischemia and reperfusion in animal experiment studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of the Activin A–Follistatin System on Myocardial Cell Apoptosis through the Endoplasmic Reticulum Stress Pathway in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Addressing the instability of Ramiprilat's labile metabolites in bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bioanalysis of Ramipril and its labile metabolites, particularly Ramiprilat.
Frequently Asked Questions (FAQs)
Q1: What are the primary labile metabolites of this compound and why are they a concern in bioanalysis?
Ramipril is a prodrug that is metabolized in the liver to its active form, this compound.[1][2][3] this compound itself can undergo further metabolism, forming labile metabolites such as acyl glucuronides.[4][5] These acyl glucuronide metabolites are unstable and can hydrolyze back to the parent drug, this compound, under certain pH and temperature conditions.[5] This in-vitro conversion can lead to an overestimation of this compound concentrations, resulting in inaccurate pharmacokinetic data and potential failure of incurred sample reanalysis (ISR).[5][6] Another challenge is the potential for methylation of the glucuronide metabolites during sample preparation, which can create interfering peaks in the chromatogram.[6][7]
Q2: What are the initial signs in my data that suggest instability of this compound's metabolites?
Several indicators may point towards issues with the stability of this compound's metabolites in your bioanalytical method:
-
Incurred Sample Reanalysis (ISR) Failure: A common sign is the failure of ISR, where repeated analysis of the same sample yields significantly different results for this compound.[6]
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Irreproducible Results: You may observe high variability in this compound concentrations across replicate injections of the same processed sample or between different analytical batches.
-
Unexpected Peaks: The appearance of unknown or interfering peaks in the chromatograms of incurred samples that are not present in calibration standards or quality control (QC) samples can be an indication of metabolite conversion or degradation.[6][7]
-
Drifting Calibration Curves: Instability during the analytical run can sometimes manifest as a drift in the response of the calibration standards over time.
Q3: What are the key pre-analytical factors to control for minimizing metabolite instability?
Controlling pre-analytical variables is critical for maintaining the integrity of the samples:
-
Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., K3EDTA).[8]
-
Immediate Cooling: Place samples on ice immediately after collection and process them in a refrigerated centrifuge (e.g., 4°C) as soon as possible to minimize enzymatic and chemical degradation.[4][5]
-
pH Control: Maintaining a slightly acidic pH can help stabilize acyl glucuronides. Some methods suggest acidifying the plasma sample immediately after separation.
-
Storage: Store plasma samples at ultra-low temperatures (-70°C or lower) until analysis.[1]
Troubleshooting Guide
Problem 1: Inconsistent this compound concentrations and failed Incurred Sample Reanalysis (ISR).
This is a frequent issue stemming from the back-conversion of labile acyl glucuronide metabolites to this compound.
Troubleshooting Steps:
-
Review Sample Handling and Storage:
-
Question: Were the samples kept at a low temperature (on ice or at 4°C) immediately after collection and during processing?
-
Action: Implement and strictly adhere to a protocol of immediate sample cooling and processing at 4°C.[4][5]
-
Question: What is the pH of your sample matrix during processing and storage?
-
Action: Consider acidifying the plasma samples post-collection to a pH of approximately 3.5-4.0 to stabilize the acyl glucuronides.[6]
-
-
Optimize Sample Extraction:
-
Question: Are you using methanol in your extraction solvent?
-
Action: Methanol can sometimes facilitate the methylation of glucuronide metabolites, leading to interfering peaks.[6][7] Consider switching to acetonitrile as the protein precipitation solvent.[6]
-
Question: What type of solid-phase extraction (SPE) is being used?
-
Action: Strong cation exchange cartridges have been implicated in the formation of interfering methylation products.[6][7] If using SPE, a thorough method development and validation is crucial to ensure no on-cartridge conversion is occurring.
-
-
Refine Chromatographic Conditions:
-
Question: Is your chromatography adequately separating this compound from its glucuronide metabolites?
-
Action: Develop a chromatographic method with sufficient resolution to separate this compound from its potential metabolites. This is crucial to prevent in-source fragmentation of co-eluting metabolites from interfering with the parent drug's signal.[5]
-
Problem 2: Appearance of an interfering peak for this compound in incurred samples but not in calibrants or QCs.
This is often due to the formation of a metabolite derivative, such as a methylated glucuronide, during sample preparation.[6][7]
Troubleshooting Steps:
-
Investigate the Source of Interference:
-
Action: Analyze pooled incurred samples alongside your standard curve and QCs to confirm the presence of the interfering peak only in the study samples.[5]
-
Action: If a reference standard for the suspected metabolite (e.g., this compound-acyl-glucuronide) is available, spike it into a blank matrix and process it to see if the interfering peak is generated.
-
-
Modify the Sample Preparation Procedure:
-
Question: Does your sample preparation involve the use of methanol?
-
Action: As mentioned previously, substitute methanol with acetonitrile.[6]
-
Question: Are you using a strong cation exchange SPE?
-
Action: Re-evaluate the SPE method. It has been shown that interferences can be produced during this step.[7] Consider alternative extraction techniques like liquid-liquid extraction or a different SPE sorbent.
-
-
Adjust Chromatographic Separation:
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing for Enhanced Stability
-
Blood Collection: Collect whole blood into tubes containing K3EDTA as the anticoagulant.
-
Immediate Cooling: Place the blood collection tubes in an ice bath immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to a clean, pre-labeled polypropylene tube.
-
Acidification (Optional but Recommended): For every 1 mL of plasma, add 20 µL of a 1M formic acid solution to adjust the pH to approximately 4.0. Vortex gently to mix.
-
Storage: Immediately freeze the plasma samples and store them at -70°C or colder until analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of Ramipril and this compound from Human Plasma
-
Sample Thawing: Thaw plasma samples on ice or in a refrigerated environment.
-
Aliquoting: Pipette 200 µL of the plasma sample, calibration standard, or QC sample into a 2 mL polypropylene tube.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., a stable isotope-labeled analog of this compound) to each tube and vortex briefly.
-
Protein Precipitation: Add 600 µL of acetonitrile, vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 RPM for 5 minutes at 4°C.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: Stability of Ramipril and this compound in Human Plasma
| Stability Test | Condition | Ramipril Stability (% of Nominal) | This compound Stability (% of Nominal) | Reference |
| Freeze-Thaw (4 cycles) | -70°C ± 15°C | 99.34% - 101.09% | 100.09% - 104.01% | [1] |
| Bench Top | Room Temperature (7h 36min) | 98.95% - 101.08% | 96.62% - 105.40% | [1] |
| In-Injector | Autosampler (107h 33min) | 102.18% - 108.30% | 111.52% - 114.37% | [1] |
Table 2: Example LC-MS/MS Method Parameters for Ramipril and this compound
| Parameter | Condition | Reference |
| LC Column | Chromolith speed rod RP 18e gold (50x4.6) | [1] |
| Mobile Phase | Acetonitrile, Methanol, and 0.2% Trifluoroacetic Acid | |
| Flow Rate | 0.5 mL/min (example) | |
| Injection Volume | 10 µL | |
| MS Detection | Tandem Mass Spectrometry (MS/MS) | [1] |
| Ionization Mode | Electrospray Ionization (ESI) Positive | |
| LLOQ Ramipril | 1.09 ng/mL | |
| LLOQ this compound | 1.08 ng/mL | |
| Linear Range | 1.09 - 108.71 ng/mL (Ramipril) 1.08 - 107.56 ng/mL (this compound) |
Visualizations
Caption: A typical experimental workflow for the bioanalysis of this compound.
Caption: A troubleshooting decision tree for inconsistent this compound results.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and this compound in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of methylation of acyl glucuronide metabolites on incurred sample reanalysis evaluation: this compound case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VVIPS Gudlavalleru [vvipsgudlavalleru.ac.in]
Reducing matrix effects in the quantification of Ramiprilat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the quantification of Ramiprilat.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix. In the quantification of this compound, a major metabolite of Ramipril, these effects can lead to inaccurate and imprecise results by interfering with the analyte's signal in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This interference can compromise the reliability of pharmacokinetic and bioequivalence studies.
Q2: What are the common sources of matrix effects in this compound analysis?
A2: The primary sources of matrix effects in the analysis of this compound from biological samples such as plasma or serum are endogenous components of the matrix. These can include phospholipids, salts, proteins, and other organic molecules that may co-elute with this compound and interfere with its ionization in the mass spectrometer source.[4][5]
Q3: How can I detect the presence of matrix effects in my assay?
A3: Matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution at the same concentration.[1] A significant difference between these two responses indicates the presence of ion suppression or enhancement. The matrix factor (MF) can be calculated, and an MF value significantly different from 1 suggests a considerable matrix effect.
Troubleshooting Guides
Issue 1: Inconsistent or inaccurate results for this compound quantification.
This issue is often a primary indicator of underlying matrix effects. The following troubleshooting guide provides a systematic approach to identify and mitigate these effects.
Step 1: Assess the Matrix Effect
-
Protocol: Perform a quantitative assessment of the matrix effect. Prepare three sets of samples:
-
Set A (Neat Solution): this compound standard in the mobile phase.
-
Set B (Post-Extraction Spike): Blank plasma/serum extract spiked with this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Blank plasma/serum spiked with this compound before the extraction process.
-
-
Calculation:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpretation: A matrix effect value significantly deviating from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.
Step 2: Optimize Sample Preparation
The choice of sample preparation method is critical in minimizing matrix effects by efficiently removing interfering endogenous components.
-
Option A: Protein Precipitation (PPT)
-
Description: A simple and fast method, but may result in significant matrix effects due to insufficient removal of phospholipids.[6]
-
Troubleshooting: If using PPT and significant matrix effects are observed, consider switching to a more rigorous extraction method like LLE or SPE.
-
-
Option B: Liquid-Liquid Extraction (LLE)
-
Description: Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.
-
Troubleshooting: Experiment with different organic solvents (e.g., ethyl acetate, methyl tertiary butyl ether) and pH conditions to optimize the extraction recovery of this compound and minimize the co-extraction of interfering components.
-
-
Option C: Solid-Phase Extraction (SPE)
-
Description: Provides the cleanest extracts by utilizing specific sorbents to retain the analyte while matrix components are washed away.[7]
-
Troubleshooting: Select an appropriate SPE sorbent (e.g., C18, mixed-mode cation exchange) based on the physicochemical properties of this compound. Optimize the wash and elution steps to ensure high recovery of this compound and efficient removal of matrix interferences.
-
Below is a workflow to guide your decision on optimizing the sample preparation method.
Caption: Workflow for optimizing sample preparation to reduce matrix effects.
Step 3: Chromatographic Optimization
-
Objective: To achieve chromatographic separation between this compound and co-eluting matrix components.
-
Actions:
-
Modify Mobile Phase: Adjust the organic solvent composition, pH, and buffer concentration.
-
Change Column: Use a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size for better resolution.
-
Gradient Elution: Optimize the gradient profile to better separate interfering peaks from the this compound peak.
-
Step 4: Utilize an Appropriate Internal Standard (IS)
-
Recommendation: The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects.[1][2] The SIL-IS will experience similar ionization suppression or enhancement as the analyte, leading to an accurate ratio of analyte to IS and thus reliable quantification.
-
Alternative: If a SIL-IS is unavailable, a structural analog can be used, but it is crucial to ensure it co-elutes with this compound and behaves similarly in the ion source. Enalaprilat has been used as an internal standard for this compound.[8]
The logical relationship for selecting an appropriate internal standard is illustrated below.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
Validation & Comparative
A Comparative Analysis of the In Vivo Efficacy of Ramiprilat and Enalaprilat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two prominent angiotensin-converting enzyme (ACE) inhibitors, Ramiprilat and Enalaprilat. Both are active metabolites of their respective prodrugs, Ramipril and Enalapril, and are critical in the management of hypertension and heart failure. This document synthesizes available experimental data to offer an objective performance comparison, supported by detailed methodologies for key experiments.
Executive Summary
This compound and Enalaprilat are potent inhibitors of ACE, playing a crucial role in the renin-angiotensin-aldosterone system (RAAS). While both effectively lower blood pressure, studies suggest that this compound exhibits a higher potency and a more sustained action in vivo. This is attributed to its greater affinity for ACE and a slower dissociation rate from the enzyme complex.[1] Although direct comparative in vivo studies using intravenous administration of both active metabolites are limited, data from studies on their oral prodrugs, Ramipril and Enalapril, consistently support these differences in potency and duration of action.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters comparing this compound and Enalaprilat based on available in vivo and in vitro data. It is important to note that much of the in vivo efficacy data is derived from studies administering the oral prodrugs.
| Parameter | This compound | Enalaprilat | Source |
| ACE Inhibition (Plasma) | Greater inhibition (average 71% decrease with Ramipril) | Lower inhibition (average 48% decrease with Enalapril) | [2] |
| Affinity for ACE | Approximately 7 times higher than Enalaprilat | Lower than this compound | [1] |
| Dissociation from ACE Complex | 6 times slower than Enalaprilat-ACE complex | Faster than this compound-ACE complex | [1] |
| Effective Half-life | Longer elimination half-life | Approximately 11 hours | [1][3] |
| Blood Pressure Reduction (Systolic) | Reduction of 11.8 mm Hg (10 mg Ramipril) | Reduction of 9.3 mm Hg (20 mg Enalapril) | [2] |
| Blood Pressure Reduction (Diastolic) | Clinically significant reductions | Clinically significant reductions | [2][4] |
| Potency Order (in vitro) | This compound > Enalaprilat | Enalaprilat < this compound | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and Enalaprilat and a typical experimental workflow for comparing their in vivo efficacy.
Figure 1: Signaling pathway of RAAS and the inhibitory action of this compound and Enalaprilat on ACE.
Figure 2: Experimental workflow for the in vivo efficacy comparison of this compound and Enalaprilat.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Blood Pressure Measurement in Conscious Rats
This protocol describes the continuous measurement of blood pressure in conscious, unrestrained rats using telemetry, which is considered the gold standard for its accuracy and for minimizing animal stress.[6]
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model for hypertension research.
-
Surgical Implantation:
-
Acclimatization: A recovery and acclimatization period of at least one week is essential to ensure the stabilization of physiological parameters.[7]
-
Data Acquisition:
-
Drug Administration: this compound, Enalaprilat, or a vehicle control is administered intravenously.
-
Post-Dose Monitoring: Blood pressure is continuously monitored for a specified period to determine the magnitude and duration of the antihypertensive effect.
In Vivo Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol outlines the measurement of ACE activity in plasma samples collected from the experimental animals.
-
Blood Sampling:
-
Blood samples are collected at predetermined time points before and after drug administration via a catheterized artery.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
ACE Activity Assay (Fluorometric Method):
-
The assay is based on the hydrolysis of a fluorogenic substrate, such as o-aminobenzoylglycyl-p-nitrophenylalanylproline, by ACE to yield a fluorescent product.[9][10]
-
A known amount of plasma is incubated with the substrate in a suitable buffer.
-
The reaction is stopped, and the fluorescence of the product is measured using a microplate fluorometer.
-
The ACE inhibitory activity is calculated as the percentage reduction in fluorescence in the presence of the inhibitor compared to the control.
-
-
Alternative Method (Spectrophotometric):
Conclusion
The available evidence strongly indicates that this compound is a more potent inhibitor of ACE than Enalaprilat, with a more sustained duration of action in vivo. This is supported by its higher binding affinity and slower dissociation from the enzyme. While both compounds are effective in reducing blood pressure, the pharmacokinetic and pharmacodynamic properties of this compound may offer advantages in a clinical setting, potentially allowing for lower dosing and a more consistent therapeutic effect. Further direct comparative in vivo studies administering the active metabolites intravenously would be beneficial to precisely quantify their efficacy differences.
References
- 1. droracle.ai [droracle.ai]
- 2. Comparison of ramipril and enalapril in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficacy and safety of a new angiotensin-converting enzyme inhibitor, ramipril, vs. enalapril in essential hypertension: a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Continuous Measurement of Renal Blood Flow in Conscious Rats [app.jove.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. ACE-inhibitory activity assay: IC50 [protocols.io]
- 10. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
ACE Inhibitors in Renal Fibrosis: A Comparative Analysis of Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various Angiotensin-Converting Enzyme (ACE) inhibitors in preclinical models of renal fibrosis. This analysis is supported by experimental data from peer-reviewed studies, detailing the methodologies employed and visualizing key biological pathways and experimental workflows.
Comparative Efficacy of ACE Inhibitors
The therapeutic potential of ACE inhibitors in mitigating renal fibrosis has been explored in various animal models. This section summarizes the quantitative outcomes of key studies, offering a comparative perspective on the effectiveness of different ACE inhibitors.
| ACE Inhibitor | Animal Model | Key Fibrosis Markers | Results | Reference |
| Ramipril | COL4A3-/- Mice (Alport Syndrome Model) | Lifespan: Increased by 111% (150 ± 21 days vs. 71 ± 6 days in untreated). Glomerulosclerosis: Reduced to 16.7% of glomeruli affected (vs. 88% in untreated). Tubulointerstitial Fibrosis Score: Reduced to 0.69 (vs. 1.83 in untreated). Serum Urea (at 12 weeks): 78 ± 19 mg/dl (vs. significantly higher levels in untreated). | Ramipril demonstrated a greater antifibrotic and nephroprotective effect compared to the AT1 antagonist candesartan in this model.[1][2][3][4] | [1][2][3][4] |
| Enalapril | Dogs with Proteinuric Chronic Kidney Disease (CKD) | Urine Protein:Creatinine (UPC) Ratio: Significantly decreased after 120 days of treatment in combination with a renal diet. | Enalapril, when added to a renal diet, showed a significant reduction in proteinuria.[5] | [5] |
| Benazepril | Dogs with Proteinuric Chronic Kidney Disease (CKD) | Urine Protein:Creatinine (UPC) Ratio: No significant additional reduction compared to renal diet alone after 120 days. | At the dosage used, benazepril did not provide a benefit superior to enalapril in reducing proteinuria in this study.[5] | [5] |
| Generic ACEi | Diabetic CD-1 Mice | DPP-4 & TGF-β Signaling: Ameliorated renal fibrosis by mitigating these pathways. Antifibrotic microRNAs: Restored expression of miR-29 and miR-let-7 families. | ACE inhibition, in general, was shown to protect against renal fibrosis through mechanisms involving DPP-4 and TGF-β signaling.[6] | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Study 1: Ramipril in COL4A3-/- Mice
-
Animal Model: COL4A3-/- mice, a model for progressive, non-hypertensive renal fibrosis mimicking human Alport syndrome.[1][2][3][4]
-
Treatment Groups:
-
Placebo
-
Ramipril
-
Candesartan (AT1 antagonist)
-
-
Drug Administration: The specific dosage and route of administration for ramipril were not detailed in the provided search results. However, a separate study on ramipril in the same mouse model explored escalating doses of 0.1, 1, 3, and 10 mg/kg/day administered in the food.[7]
-
Monitoring: Blood pressure, proteinuria, and serum urea were monitored throughout the study. Lifespan was recorded over a 15-month period.[1][2][3][4]
-
Histological Analysis: Renal matrix was characterized by immunohistochemistry, light microscopy, and electron microscopy. Glomerulosclerosis was quantified by assessing the percentage of sclerotic glomeruli. Tubulointerstitial fibrosis was graded on a scale of 0 to 2+.[1][3]
-
Biochemical Analysis: cDNA microarray and Western blot techniques were used to analyze the expression of profibrotic factors such as TGF-β and connective tissue growth factor (CTGF).[1][2][3][4]
Study 2: Enalapril and Benazepril in Dogs with CKD
-
Animal Model: 44 dogs with naturally occurring proteinuric Chronic Kidney Disease (IRIS stages 1-4).[5]
-
Study Design:
-
Phase 1 (30 days): All dogs were fed a renal diet.
-
Phase 2 (120 days): Dogs were then divided into two groups, receiving either enalapril or benazepril in addition to the renal diet.
-
-
Outcome Measures: The primary outcome was the change in the Urine Protein:Creatinine (UPC) ratio. Serum creatinine, blood urea nitrogen (BUN), albumin, and total protein concentrations were also assessed.[5]
Visualizing the Mechanisms and Workflow
The following diagrams illustrate the key signaling pathways affected by ACE inhibitors in renal fibrosis and a typical experimental workflow for preclinical studies in this area.
Caption: A typical experimental workflow for comparative studies of ACE inhibitors in renal fibrosis models.
Caption: Signaling pathways involved in the anti-fibrotic effects of ACE inhibitors in the kidney.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of renal diet in association with enalapril or benazepril on proteinuria in dogs with proteinuric chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Angiotensin-Converting Enzyme Ameliorates Renal Fibrosis by Mitigating DPP-4 Level and Restoring Antifibrotic MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Validation of Ramiprilat in Human Plasma Using Incurred Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prevalent bioanalytical methods for the quantification of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, in human plasma. The focus is on methods validated using incurred samples, a critical step in ensuring assay reproducibility and reliability in clinical and pharmacokinetic studies. The methods compared are based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and differ primarily in their sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Comparative Performance of Bioanalytical Methods
The selection of a bioanalytical method hinges on a balance of sensitivity, accuracy, precision, and throughput. Below is a summary of the key performance parameters for the three compared methods for this compound analysis.
| Parameter | Method 1: Protein Precipitation (PPT) | Method 2: Liquid-Liquid Extraction (LLE) | Method 3: Solid-Phase Extraction (SPE) |
| Linearity Range | 1.08 - 107.56 ng/mL[1] | 2 - 170 ng/mL[2][3] | 0.5 - 250 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 1.08 ng/mL[1] | 2 ng/mL[3] | 0.5 ng/mL[4] |
| Intra-day Precision (%CV) | 2.29 - 7.11%[1] | < 15%[2][3] | Not explicitly stated |
| Inter-day Precision (%CV) | < 15%[2][3] | < 15%[2][3] | Not explicitly stated |
| Accuracy | 89.09 - 106.61%[1] | Within ±15%[2][3] | Not explicitly stated |
| Recovery | 85.10%[1] | > 85% | 101.8%[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of bioanalytical assays. The following sections outline the key steps for each of the compared methods.
Method 1: Protein Precipitation (PPT)
This method offers a rapid and straightforward approach to sample cleanup by removing high molecular weight proteins.
Sample Preparation:
-
To 200 µL of human plasma in a microcentrifuge tube, add 100 µL of the internal standard (IS) solution (e.g., Enalaprilat).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of an extraction solution (e.g., a mixture of acetonitrile, methanol, and 0.2% trifluoroacetic acid) to precipitate the plasma proteins.[1]
-
Vortex the mixture for 10 minutes.
-
Centrifuge the samples at 14,000 RPM for 5 minutes at 4-8°C.[1]
-
Transfer the supernatant to an injection vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Agilent 1290 Infinity II HPLC system.[1]
-
Column: Chromolith speed rod RP 18e gold (50x4.6 mm).[1]
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.2% trifluoroacetic acid.[1]
-
Mass Spectrometer: Agilent 6460 Triple Quad LC/MS.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Monitoring: Multiple Reaction Monitoring (MRM).
Method 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT by partitioning the analyte of interest into an immiscible organic solvent.
Sample Preparation:
-
Pipette a known volume of human plasma into a clean tube.
-
Add the internal standard.
-
Add an extraction solvent mixture, for example, methyl tertiary butyl ether and dichloromethane (85:15 v/v).[2][3]
-
Vortex the mixture to ensure thorough mixing and extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Enable C18 G column (150 mm × 4.6 mm, 5 μm).[2]
-
Mobile Phase: Methanol and 0.1% formic acid in water (85:15 v/v).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[2]
-
Ionization Mode: Positive ESI for this compound.
-
MRM Transition: For Ramipril m/z 417.2 → 234.1.[2]
Method 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can yield very clean extracts, often resulting in lower matrix effects and improved sensitivity.
Sample Preparation:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the plasma sample (pre-treated with an acid or buffer as required) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Linear Range: A validated linear range for this compound is 0.5-250 ng/ml.[4]
-
Recovery: The overall recovery for this compound using SPE has been reported to be 101.8%.[4]
Validation Using Incurred Samples: Workflow and Acceptance Criteria
Incurred Sample Reanalysis (ISR) is a mandatory component of bioanalytical method validation to ensure the reproducibility of the method with actual study samples.[5] These samples may contain metabolites and other endogenous compounds not present in the calibration and quality control samples.[6]
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
A Comparative Review of Ramiprilat Pharmacokinetics Across Preclinical Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, in various animal species. Understanding the pharmacokinetic profile of a drug candidate in different preclinical models is crucial for predicting its behavior in humans and for the successful design of clinical trials. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound following oral administration of ramipril in different animal species. It is important to note that direct cross-species comparisons should be made with caution due to variations in study design, analytical methods, and physiological differences between species.
| Parameter | Rat | Dog | Cat | Horse |
| Dose (Ramipril) | Not specified | 0.25 mg/kg | 0.125 - 1.0 mg/kg | 0.80 mg/kg |
| Cmax (ng/mL) | 90 ± 17 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Tmax (h) | Not specified | ~1.2 | ~1.5[1] | Not specified |
| AUC (ng·h/mL) | 308 ± 213 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Half-life (t½) (h) | Not specified | Not explicitly stated | ≥ 20[1] | Not specified |
| Bioavailability (%) | Not specified | Not explicitly stated | Not specified | 6-9 |
Note: Data is presented as mean ± standard deviation where available. Some data points were not available in the reviewed literature.
Experimental Protocols
The pharmacokinetic data presented in this guide were derived from studies employing rigorous experimental designs and analytical techniques. Below are detailed methodologies representative of those used in the cited studies.
Animal Models and Dosing
-
Species: Studies were conducted in various species, including Sprague-Dawley rats, Beagle dogs, and domestic cats.
-
Housing and Acclimation: Animals were housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They were allowed to acclimate to the facilities for a standard period before the commencement of studies.
-
Dosing: Ramipril was administered orally, typically as a single dose. The dosage varied between species and studies. For example, in some studies, dogs received a 0.25 mg/kg oral dose of ramipril.
Sample Collection and Analysis
-
Blood Sampling: Blood samples were collected at predetermined time points post-dosing via appropriate methods for each species, such as tail vein sampling in rats or cephalic vein catheterization in dogs.
-
Plasma Preparation: Blood samples were collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which was then stored at low temperatures (e.g., -80°C) until analysis.
-
Analytical Method: The concentration of this compound in plasma samples was determined using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This technique offers high sensitivity and selectivity for the quantification of drug molecules in biological matrices. The methods were validated for linearity, accuracy, precision, and stability.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for a pharmacokinetic study.
References
A Comparative Guide to Evaluating the Enantiomeric Purity of Synthesized Ramiprilat
For researchers and professionals in drug development, ensuring the enantiomeric purity of active pharmaceutical ingredients (APIs) is a critical step. Ramiprilat, the active diacid metabolite of the prodrug Ramipril, possesses a specific stereoisomeric configuration that is essential for its therapeutic activity as an angiotensin-converting enzyme (ACE) inhibitor. This guide provides a comparative overview of analytical techniques for evaluating the enantiomeric purity of synthesized this compound, offering detailed experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Techniques for Chiral Separation
The primary methods for determining the enantiomeric purity of chiral compounds like this compound are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), each with distinct advantages and considerations.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Differential partitioning of enantiomers between a CSP and a mobile phase of supercritical CO2, often with a polar co-solvent. | Differential migration of enantiomers in an electric field, typically with a chiral selector added to the background electrolyte. |
| Speed | Moderate analysis times, typically in the range of 10-30 minutes. | Fast analysis times, often under 10 minutes, due to the low viscosity and high diffusivity of the mobile phase.[1] | Very fast analysis times, often in the range of 5-15 minutes, with high separation efficiencies.[2] |
| Resolution | Good to excellent resolution can be achieved with a wide variety of commercially available CSPs. | Often provides higher efficiency and resolution compared to HPLC for many compounds.[1] | Extremely high separation efficiencies, leading to excellent resolution of enantiomers.[2] |
| Solvent Usage | Higher consumption of organic solvents, which can have environmental and cost implications. | Significantly lower organic solvent consumption as the primary mobile phase is CO2.[1] | Minimal solvent and sample consumption, making it a "green" analytical technique.[2] |
| Sample Throughput | Moderate. | High, due to fast analysis times and quick column equilibration. | High, with potential for automation of a large number of samples. |
| Method Development | Can be time-consuming due to the large number of available columns and mobile phase combinations. | Can be faster than HPLC due to quicker run times and equilibration. | Can be complex, requiring optimization of buffer pH, chiral selector concentration, voltage, and temperature. |
| Applicability to this compound | Well-established for the prodrug Ramipril.[3][4] A modified method is proposed for the more polar this compound. | Potentially well-suited for the polar nature of this compound, though specific methods are not widely published. | A promising technique for the charged and polar this compound, with methods for similar compounds reported. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. Note that while a validated method for Ramipril is available, the methods for this compound are proposed based on established principles for similar molecules due to the limited availability of specific validated methods in the public domain.
Chiral High-Performance Liquid Chromatography (HPLC)
A validated method for the enantiomeric separation of the prodrug, Ramipril, provides a strong foundation for developing a method for this compound.[3][4] Due to the increased polarity of this compound (a diacid) compared to Ramipril (an ester), modifications to the mobile phase are necessary.
Proposed Method for this compound:
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA). The proportion of the polar alcohol (ethanol) would likely need to be increased compared to the Ramipril method to ensure elution of the more polar this compound. A starting point could be a ratio of 80:20 (n-hexane:ethanol) with 0.1% TFA. The acidic additive (TFA) is crucial for good peak shape of the carboxylic acid analytes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Column Temperature: 25°C.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is an attractive alternative to HPLC, offering faster separations and reduced solvent consumption.[1] For a polar diacid like this compound, a polar co-solvent and potentially an acidic additive will be necessary.
Proposed Method for this compound:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralcel OD-H.
-
Mobile Phase: Supercritical CO2 with a polar co-solvent, such as methanol or ethanol. A gradient elution starting from a low percentage of co-solvent (e.g., 5%) and increasing to a higher percentage (e.g., 40%) may be required to elute the polar this compound. An acidic additive like 0.1% TFA in the co-solvent is recommended to improve peak shape.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Detection: UV at 215 nm.
-
Column Temperature: 40°C.
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase co-solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is well-suited for charged molecules like this compound.[2] A chiral selector is added to the background electrolyte to achieve enantiomeric resolution.
Proposed Method for this compound:
-
Capillary: Fused-silica capillary, 50 µm i.d., effective length 50 cm.
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a chiral selector. A neutral cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at a concentration of 10-20 mM would be a suitable starting point. The low pH ensures that the carboxylic acid groups of this compound are protonated, and the overall charge is positive due to the amine group, leading to migration towards the cathode.
-
Applied Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 215 nm.
-
Sample Preparation: Dissolve the synthesized this compound in the BGE without the chiral selector to a concentration of approximately 0.5 mg/mL.
Visualizing the Workflow and Method Comparison
To better illustrate the process of evaluating enantiomeric purity and to visually summarize the comparison of the analytical techniques, the following diagrams are provided.
References
Standardizing Ramiprilat Quantification: A Comparative Guide for Researchers
An in-depth analysis of analytical methodologies for the accurate measurement of Ramiprilat, the active metabolite of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor, Ramipril, is crucial for ensuring data comparability across research and clinical settings. This guide provides a comparative overview of published bioanalytical methods, offering researchers, scientists, and drug development professionals a foundational resource for selecting and implementing robust quantification assays.
While a formal, large-scale inter-laboratory study for the standardization of this compound quantification has not been identified in publicly available literature, a comprehensive review of validated single-laboratory studies provides valuable insights into the performance of various analytical techniques. This guide synthesizes data from these studies to present a comparative analysis of methodologies, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which stands as the predominant analytical choice.
Comparative Analysis of Analytical Methods
The quantification of this compound in biological matrices, most commonly human plasma, is consistently achieved with high sensitivity and selectivity using LC-MS/MS. The following tables summarize the performance characteristics of different LC-MS/MS methods as reported in various studies. These studies, for the purpose of this guide, are treated as individual data points in a virtual inter-laboratory comparison.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Quantification
| Study/Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (%) | Recovery (%) |
| Gupta et al.[1][2] | 1.08 - 107.56 | 1.08 | Not explicitly stated for this compound alone | 7.37 (at LLOQ) | 99.64 (at LLOQ) | 82.02 - 87.05[1][2] |
| Unnamed Study 1[3][4] | 0.2 - 80 | 0.2 | Within 8% difference in reanalysis[3][4] | Within 8% difference in reanalysis[3][4] | Mean difference of 1.40% in reanalysis[3][4] | Not explicitly stated |
| Unnamed Study 2[4] | 50.3 - 32,850.6 (pg/mL) | Not explicitly stated | Within 5.2 | Within 5.0 | Not explicitly stated | Not explicitly stated |
| Dziadosz et al.[5][6] | 1 - 100 | 1.0 | Not explicitly stated | Not explicitly stated | Within accepted ranges[5] | Good recovery reported[5] |
| Yilmaz et al.[7][8] | 0.25 - 7.5 (µg/mL) | 0.25 (µg/mL) | < 4.95 | < 4.95 | Better than 4.00% (relative error)[7][8] | 99.7[7][8] |
Note: Direct comparison should be approached with caution due to variations in experimental conditions, matrices, and validation guidelines followed in each study.
Experimental Protocols: A Closer Look at LC-MS/MS Methodology
The successful quantification of this compound is underpinned by a meticulously executed experimental protocol. Below is a generalized yet detailed methodology synthesized from the reviewed literature, providing a comprehensive workflow for researchers.
Sample Preparation: The Foundation of Accurate Quantification
A critical step in the bioanalysis of this compound is the effective extraction of the analyte from the biological matrix, which is typically human plasma. A common and robust method is liquid-liquid extraction (LLE).
-
Internal Standard Addition: To a known volume of plasma sample, an internal standard (IS) is added. Enalaprilat is often used as an internal standard for this compound quantification[1]. The IS is crucial for correcting for variations in extraction efficiency and instrument response.
-
Protein Precipitation: Proteins in the plasma are precipitated to release the analyte. This is often achieved by adding a solvent like acetonitrile[4].
-
Extraction: The sample is then extracted with an organic solvent. A common choice is a mixture of methyl tertiary butyl ether and dichloromethane[9]. The pH of the aqueous phase is often adjusted to acidic conditions (e.g., pH 3) to optimize the partitioning of this compound into the organic layer[4].
-
Evaporation and Reconstitution: The organic layer containing the analyte and IS is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Separation
The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system for separation.
-
Stationary Phase: A C18 column is the most frequently used stationary phase, providing good retention and separation of this compound from other matrix components[1][7][9].
-
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer)[1][7][9]. The gradient or isocratic elution profile is optimized to achieve a good peak shape and resolution.
Mass Spectrometric Detection
The eluent from the chromatography column is introduced into a tandem mass spectrometer for detection and quantification.
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique, typically operated in the positive ion mode for this compound[9].
-
Multiple Reaction Monitoring (MRM): Quantification is achieved using MRM mode, which provides high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard. For example, a common transition for Ramipril is m/z 417.2→234.1[9].
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key stages of this compound quantification and the underlying signaling pathway of its parent drug, Ramipril.
Caption: Experimental workflow for this compound quantification.
Caption: Ramipril to this compound conversion and mechanism of action.
Conclusion
The standardization of this compound quantification is paramount for the reliable interpretation of pharmacokinetic, bioequivalence, and clinical studies. While a formal inter-laboratory comparison is lacking, the collective evidence from numerous independent validation studies demonstrates that LC-MS/MS provides a robust, sensitive, and specific platform for this purpose. By adhering to well-defined and validated experimental protocols, researchers can achieve accurate and reproducible quantification of this compound, thereby contributing to a more harmonized understanding of its clinical pharmacology. This guide serves as a valuable starting point for laboratories aiming to establish or refine their this compound analysis capabilities.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Equivalence of Ramiprilat Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the therapeutic equivalence of different Ramiprilat formulations. By summarizing key pharmacokinetic data and detailing experimental protocols, this document aims to offer an objective comparison to aid in research and drug development.
Ramipril, a prodrug, is converted in the body to its active metabolite, this compound, which is a potent angiotensin-converting enzyme (ACE) inhibitor.[1] This action prevents the conversion of angiotensin I to the vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1] The therapeutic equivalence of different this compound formulations is primarily determined by their bioequivalence, which ensures that they deliver the same amount of active ingredient to the site of action at the same rate.[2]
Comparative Pharmacokinetic Data
Below are summary tables of pharmacokinetic data from various bioequivalence studies comparing different this compound formulations.
Table 1: Pharmacokinetic Parameters for Ramipril (Test vs. Reference Formulations)
| Study Reference | Parameter | Test Formulation (Mean ± SD or Geometric Mean) | Reference Formulation (Mean ± SD or Geometric Mean) | 90% Confidence Interval for Geometric Mean Ratio (Test/Reference) |
| Allegrini et al. (2009)[5][6] | Cmax (ng/mL) | - | - | 83.00% - 120.00% |
| Allegrini et al. (2009)[5][6] | AUC(0-48h) (ng·h/mL) | - | - | 95.00% - 123.00% |
| Allegrini et al. (2009)[5][6] | AUC(0-inf) (ng·h/mL) | - | - | 96.00% - 123.00% |
| Journal of the Medical Association of Thailand (2011)[4] | Cmax (ng/mL) | - | - | 97.26% (84.50% - 111.93%) |
| Journal of the Medical Association of Thailand (2011)[4] | AUC(0-72h) (ng·h/mL) | - | - | 100.70% (89.47% - 113.34%) |
| Journal of the Medical Association of Thailand (2011)[4] | AUC(0-inf) (ng·h/mL) | - | - | 100.29% (88.90% - 113.15%) |
| Bioequivalence Study in Healthy Volunteers[3] | Cmax (ng/mL) | - | - | 104.69% (93.21% - 117.59%) |
| Bioequivalence Study in Healthy Volunteers[3] | AUC(last) (ng·h/mL) | - | - | 102.49% (92.76% - 113.24%) |
| Bioequivalence Study in Healthy Volunteers[3] | AUC(inf) (ng·h/mL) | - | - | 103.60% (93.56% - 114.73%) |
Table 2: Pharmacokinetic Parameters for this compound (Test vs. Reference Formulations)
| Study Reference | Parameter | Test Formulation (Mean ± SD or Geometric Mean) | Reference Formulation (Mean ± SD or Geometric Mean) | 90% Confidence Interval for Geometric Mean Ratio (Test/Reference) |
| Allegrini et al. (2009)[5][6] | Cmax (ng/mL) | - | - | 90.00% - 110.00% |
| Allegrini et al. (2009)[5][6] | AUC(0-168h) (ng·h/mL) | - | - | 97.00% - 111.00% |
| Allegrini et al. (2009)[5][6] | AUC(0-inf) (ng·h/mL) | - | - | 98.00% - 115.00% |
| Journal of the Medical Association of Thailand (2011)[4] | Cmax (ng/mL) | - | - | 108.87% (103.00% - 115.07%) |
| Journal of the Medical Association of Thailand (2011)[4] | AUC(0-72h) (ng·h/mL) | - | - | 104.93% (100.50% - 109.55%) |
| Journal of the Medical Association of Thailand (2011)[4] | AUC(0-inf) (ng·h/mL) | - | - | 103.30% (98.03% - 108.85%) |
| Bioequivalence Study in Healthy Volunteers[3] | Cmax (ng/mL) | - | - | 108.48% (98.86% - 119.03%) |
| Bioequivalence Study in Healthy Volunteers[3] | AUC(last) (ng·h/mL) | - | - | 105.88% (101.55% - 110.39%) |
| Bioequivalence Study in Healthy Volunteers[3] | AUC(inf) (ng·h/mL) | - | - | 97.30% (90.17% - 104.99%) |
Table 3: Tmax for Ramipril and this compound (Test vs. Reference Formulations)
| Study Reference | Analyte | Test Formulation Tmax (h) (Mean ± SD) | Reference Formulation Tmax (h) (Mean ± SD) |
| Allegrini et al. (2009)[5][6] | Ramipril | 0.67 ± 0.33 | 0.71 ± 0.32 |
| Allegrini et al. (2009)[5][6] | This compound | 2.28 ± 0.74 | 2.40 ± 0.88 |
Experimental Protocols
The following sections detail the typical methodologies employed in the bioequivalence studies cited above.
Study Design
Dosing and Sample Collection
Analytical Method
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods.[3][6] The primary parameters for bioequivalence assessment (Cmax and AUC) are log-transformed and analyzed using an analysis of variance (ANOVA) to determine the 90% confidence intervals for the ratio of the geometric means of the test and reference products.[6]
Mandatory Visualizations
This compound's Mechanism of Action: ACE Inhibition
References
- 1. crpsonline.com [crpsonline.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 6. Bioequivalence study of two tablet formulations of ramipril in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Ramiprilat
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Ramipril. Ramipril is the prodrug of Ramiprilat, and while their handling requirements are expected to be similar, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound before use. The information provided here is intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough site-specific risk assessment.
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor that may cause harm to an unborn child and may cause damage to organs through prolonged or repeated exposure.[1][2][3][4] It is considered a hazardous substance, and appropriate safety precautions must be taken to minimize exposure.[5]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the most critical measure to ensure safety when handling Ramipril. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Rationale |
| Respiratory Protection | NIOSH/MSHA approved respirator. Use a positive pressure air-supplied respirator for potential uncontrolled release or unknown exposure levels.[6] | To prevent inhalation of dust particles.[5][7] |
| Hand Protection | Impervious gloves. Consider double gloving.[6][7] | To prevent skin contact.[1][5] |
| Eye Protection | Safety glasses with side shields or goggles. A faceshield may be necessary if there is a potential for direct contact with dusts, mists, or aerosols.[1][6] | To protect eyes from dust and splashes.[5] |
| Skin and Body Protection | Work uniform or laboratory coat. Additional garments such as sleevelets, apron, or disposable suits should be used based on the task to avoid exposed skin.[1] For quantities over 1 kilogram, disposable coveralls of low permeability and disposable shoe covers are recommended.[5] | To prevent skin exposure and contamination of personal clothing.[1][5] |
Occupational Exposure Limits
| Substance | Limit | Authority |
| Ramipril | TWA: 3 µg/m³ (OEB 4) | Internal |
| Ramipril | Wipe limit: 30 µ g/100cm ² | Internal |
| Particulates not otherwise regulated (Total Dust) | TWA: 15 mg/m³ | OSHA Z-1 |
| Particulates not otherwise regulated (Respirable fraction) | TWA: 5 mg/m³ | OSHA Z-1 |
| Particulates not otherwise regulated (Respirable) | TWA: 5 mg/m³ | NIOSH REL |
| Particulates not otherwise regulated (Total) | TWA: 10 mg/m³ | NIOSH REL |
| Particulates not otherwise regulated (Respirable) | TWA: 5 mg/m³ | ACGIH |
TWA: Time-Weighted Average; OEB: Occupational Exposure Band. Data from a Ramipril formulation Safety Data Sheet.[6]
Handling and Disposal Procedures
Engineering Controls:
-
Use process enclosures, local exhaust ventilation (e.g., Biosafety Cabinet, Ventilated Balance Enclosures), or other engineering controls to maintain airborne levels below recommended exposure limits.[6]
-
Essentially no open handling is permitted; use closed processing systems or containment technologies.[6]
-
Ensure there is ready access to an emergency shower and eyewash unit.[5]
Handling:
-
Preparation: Read and understand all safety precautions before handling.[3][6] Ensure all necessary PPE is available and in good condition.
-
Dispensing/Weighing: Conduct in a ventilated enclosure to minimize dust generation.[6][7]
-
Procedure: Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke in the handling area.[3]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling and removing PPE.[3][7]
Spill Management:
-
Minor Spills:
-
Major Spills:
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[5]
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.[2][6]
-
Do not allow wash water from cleaning equipment to enter drains.[5]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. msd.com [msd.com]
- 2. merck.com [merck.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. merck.com [merck.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
